VER-50589
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCDMPJCKNLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-08-7 | |
| Record name | VER-50589 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
VER-50589: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By selectively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's activity, leading to the proteasomal degradation of its client proteins. This targeted action results in the simultaneous inhibition of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis in various cancer cell models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the intrinsic ATPase activity of Hsp90.[1] Hsp90 is an ATP-dependent chaperone, and this ATPase activity is essential for its function in the conformational maturation and stabilization of its client proteins. This compound binds with high affinity to the N-terminal domain of Hsp90, occupying the ATP-binding site.[2] This binding event prevents ATP hydrolysis, locking Hsp90 in a conformation that is unable to process and stabilize its client proteins.
The consequence of this inhibition is the misfolding and subsequent ubiquitination of Hsp90 client proteins, targeting them for degradation by the proteasome. Many of these client proteins are key drivers of oncogenesis, including protein kinases, transcription factors, and steroid hormone receptors. The degradation of these proteins disrupts critical signaling pathways that cancer cells rely on for their growth and survival.
A hallmark of Hsp90 inhibition is the induction of a heat shock response, characterized by the upregulation of other heat shock proteins, notably HSP72 and HSP27.[3] This is a cellular stress response to the accumulation of unfolded client proteins.
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound against Hsp90
| Parameter | Value | Species/Conditions |
| IC50 (Hsp90β) | 21 nM | Human, competitive binding assay[3][4] |
| Kd (Hsp90) | 4.5 nM | Not specified[1] |
| IC50 (ATPase activity) | 143 ± 23 nM | Recombinant yeast Hsp90, in the presence of 400 μM ATP[1] |
Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value |
| Mean Value | Panel of human cancer cell lines | 78 ± 15 nM[1] |
| CH1 | Ovarian | 32.7 ± 0.2 nM[1] |
| SKMEL 2 | Melanoma | ~62 nM (derived from 5 x GI50 of 310 nM)[2] |
| BT20 | Breast | ~49.4 nM (derived from 5 x GI50 of 247 nM)[2] |
| HCT116 | Colon | ~115 nM[2] |
| HUVEC | Non-tumorigenic (Endothelial) | 19 ± 2.4 nM[1] |
| MCF10a | Non-tumorigenic (Breast Epithelial) | Higher GI50 than cancer cells[1] |
| PNT2 | Non-tumorigenic (Prostate Epithelial) | Higher GI50 than cancer cells[1] |
Signaling Pathways Modulated by this compound
This compound's inhibition of Hsp90 leads to the degradation of a broad spectrum of client proteins, thereby impacting multiple signaling pathways critical for cancer progression. The diagram below illustrates the core mechanism and the downstream consequences.
References
- 1. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
VER-50589: A Technical Overview of its Hsp90 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VER-50589, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The document outlines its inhibitory concentrations (IC50), mechanism of action, and the experimental protocols utilized for its characterization.
Quantitative Analysis of this compound Bioactivity
This compound demonstrates significant inhibitory and antiproliferative activity across various assays and cell lines. The following tables summarize the key quantitative data.
| Target/Assay | IC50 Value | Notes |
| Hsp90 | 21 nM[1][2] | General inhibitory concentration. |
| Hsp90β | 21 nM[3][4][5] | Specific isoform inhibition. |
| Recombinant Yeast Hsp90 ATPase Activity | 143 ± 23 nM[1][3][4] | Inhibition of ATPase function. |
| Recombinant Human Hsp90β (with AHA1) | 821 nM[4] | Inhibition in the presence of an activator. |
| Cell Line/Condition | GI50 Value (Growth Inhibition) | Notes |
| Mean (Human Cancer Cell Panel) | 78 ± 15 nM[1][6] | Average antiproliferative activity. |
| CH1 (Human Ovarian) | 32.7 ± 0.2 nM[1][4] | High sensitivity. |
| HUVEC (Endothelial) | 19 ± 2.4 nM[1] | Potent anti-angiogenic potential. |
| DU-145 (Prostate) | 0.23 µM[1] |
| Binding Affinity | Value |
| Kd | 4.5 nM[1][2][4] |
Mechanism of Action: Hsp90 Inhibition
This compound functions as a potent inhibitor of Hsp90, a chaperone protein crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression.[4] By binding to Hsp90, this compound disrupts the chaperone's function, leading to the degradation of these client proteins. This disruption affects multiple signaling pathways critical for tumor cell survival and proliferation.
Key downstream effects of this compound-mediated Hsp90 inhibition include:
-
Depletion of Client Proteins: A reduction in the levels of key signaling proteins such as C-RAF, B-RAF, survivin, and ERBB2.[3][7]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 and G2-M phases in HCT116 colon cancer cells.[1][4]
-
Induction of Apoptosis: The loss of critical survival proteins ultimately leads to programmed cell death.[3][4]
-
Pathway Inhibition: this compound has been observed to attenuate the AKT and RAF/MEK/ERK signaling pathways.[8]
Experimental Protocols
The determination of this compound's IC50 and GI50 values involves several established methodologies.
Hsp90β Competitive Binding Fluorescence Polarization Assay
This assay is employed to determine the direct binding and inhibitory effect of this compound on its target protein, Hsp90β.[3][7]
-
Principle: The assay measures the change in polarization of fluorescently labeled probes that bind to Hsp90. When this compound displaces the probe, the polarization value decreases, allowing for the calculation of its binding affinity and IC50.
-
Procedure:
-
A fluorescently labeled probe with known affinity for Hsp90β is used.
-
Recombinant human Hsp90β is incubated with the fluorescent probe.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured at each concentration.
-
The data is plotted to generate a dose-response curve from which the IC50 value is calculated.
-
Sulforhodamine B (SRB) Assay for Antiproliferative (GI50) Effects
The SRB assay is a colorimetric method used to measure cell density, thereby determining the antiproliferative effects of a compound on cancer cell lines.[3]
-
Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 4 days).
-
The cells are then fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, and the GI50 value is determined from the dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD005736, JXPCDMPJCKNLBY-UHFFFAOYSA-N) [probes-drugs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. xcessbio.com [xcessbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
VER-50589 Binding Affinity to Hsp90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of VER-50589 to Heat Shock Protein 90 (Hsp90), a critical molecular chaperone implicated in cancer and other diseases. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent, synthetic small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90.[1] Its binding affinity has been characterized by multiple biophysical and biochemical assays, demonstrating a high-affinity interaction. The following table summarizes the key quantitative data for the binding of this compound to Hsp90.
| Parameter | Value | Hsp90 Isoform | Assay Method | Reference |
| Kd | 4.5 ± 2.2 nM | Human Hsp90β | Isothermal Titration Calorimetry (ITC) | [2] |
| IC50 | 21 ± 4 nM | Human Hsp90β | Competitive Binding Assay (Fluorescence Polarization) | [2] |
| IC50 | 143 ± 23 nM | Yeast Hsp90 | ATPase Activity Assay (Malachite Green) | [3] |
| GI50 (Mean) | 78 ± 15 nM | Human Cancer Cell Panel | Antiproliferative Assay | [2] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Hsp90. By binding to the N-terminal nucleotide-binding pocket, it prevents the binding of ATP, which is essential for the chaperone's activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins crucial for tumor growth and survival, including C-RAF, B-RAF, and survivin.[2][3] The degradation of these client proteins results in the induction of cell cycle arrest and apoptosis in cancer cells.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to Hsp90.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Protein and Ligand Preparation:
-
Recombinant full-length human Hsp90β is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2).
-
This compound is dissolved in a matching buffer to the final desired concentration. A small percentage of DMSO may be used for solubility, ensuring the same concentration is present in the protein solution to minimize dilution heat effects.
-
-
ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
-
Sample Loading:
-
The sample cell (typically ~200 µL) is loaded with the Hsp90β solution (e.g., 10 µM).
-
The injection syringe (typically ~40 µL) is loaded with the this compound solution (e.g., 100 µM).
-
-
Titration:
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the Hsp90β solution in the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to Hsp90. The change in polarization of the fluorescent probe upon displacement is used to determine the IC50 value of the competitor.[7][8]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2.
-
Hsp90 Protein: Recombinant human Hsp90β.
-
Fluorescent Probe: A fluorescently labeled Hsp90 inhibitor (e.g., a pyrazole resorcinol probe).
-
Test Compound: this compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of Hsp90β and the fluorescent probe to each well.
-
Add varying concentrations of this compound to the wells.
-
Include control wells for no inhibitor (maximum polarization) and no Hsp90 (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
Hsp90 ATPase Activity Assay (Malachite Green)
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibition of this activity by this compound is determined by a decrease in Pi production.[12][13]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2.
-
Hsp90 Enzyme: Recombinant yeast or human Hsp90.
-
Substrate: ATP at a concentration near the Km (e.g., 400 µM for yeast Hsp90).
-
Test Compound: this compound serially diluted in assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
-
Assay Procedure:
-
In a 96-well plate, add Hsp90 enzyme and varying concentrations of this compound.
-
Pre-incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined time (e.g., 60-90 minutes).
-
-
Detection:
-
Stop the reaction and develop the color by adding the malachite green reagent. The reagent forms a colored complex with the released Pi.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's interaction with the Hsp90 signaling pathway and the experimental workflows.
Caption: Hsp90 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Fluorescence Polarization (FP) assay.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. ATP assay - malachite green - Protein and Proteomics [protocol-online.org]
The HSP90 Inhibitor VER-50589: A Technical Guide to its Downstream Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By binding to the N-terminal ATP-binding pocket of HSP90, this compound competitively inhibits its ATPase activity, leading to the misfolding, destabilization, and subsequent proteasomal degradation of a wide array of client proteins. This action results in the simultaneous disruption of multiple critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its downstream effects on key signaling pathways, a summary of its quantitative activity, and detailed protocols for key experimental assays used in its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the N-terminal ATP-binding site of HSP90.[1][2][3] The chaperone activity of HSP90 is intrinsically linked to a cycle of ATP binding and hydrolysis. When this compound occupies this site, it locks HSP90 in a conformation that is non-conducive to client protein maturation. This inhibition triggers the dissociation of the chaperone-client protein complex. Lacking the stabilizing effect of HSP90, the client proteins become recognized by the cellular protein quality control machinery, leading to their ubiquitination and subsequent degradation by the proteasome. A hallmark cellular response to the inhibition of HSP90 is the induction of other heat shock proteins, such as HSP72 and HSP27, as part of a compensatory stress response.[3]
Downstream Effects on Signaling Pathways
The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins, thereby disrupting several oncogenic signaling cascades simultaneously. The most well-characterized downstream effects are on the PI3K/AKT and RAF/MEK/ERK pathways.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. AKT (Protein Kinase B) is a critical node in this pathway and is a well-established HSP90 client protein. Treatment with this compound leads to the degradation of AKT, thereby inhibiting downstream signaling. This results in decreased phosphorylation of its substrates, which ultimately promotes apoptosis and reduces cell proliferation.
Inhibition of the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK (MAPK) pathway is critical for transmitting extracellular signals to the nucleus to control gene expression involved in cell growth, differentiation, and survival. C-RAF and B-RAF are serine/threonine kinases that initiate this cascade and are dependent on HSP90 for their stability and function. This compound causes the rapid degradation of both C-RAF and B-RAF.[3] This prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. The net effect is the suppression of mitogenic signaling, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for HSP90 and its potent antiproliferative effects across a range of cancer cell lines.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | HSP90β | 21 nM | [3] |
| IC₅₀ | Recombinant Yeast Hsp90 ATPase | 143 ± 23 nM | [1] |
| Kd | Recombinant Human HSP90β | 4.5 nM | [1] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | GI₅₀ Value | Reference |
| Mean GI₅₀ | Panel of Human Cancer Cells | 78 ± 15 nM | [1] |
| CH1 | Human Ovarian | 32.7 ± 0.2 nM | [1] |
| HUVEC | Non-tumor Endothelial | 19 ± 2.4 nM | [1] |
| HCT116 | Human Colon | 115 nM (causes G1/G2-M block) | [1] |
Table 2: Antiproliferative Activity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other HSP90 inhibitors.
HSP90 ATPase Activity Assay (Malachite Green-Based)
This assay quantifies the ATPase activity of HSP90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The released Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
Materials:
-
Recombinant HSP90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution (high purity, e.g., 4 mM stock)
-
This compound or other test compounds
-
Malachite Green Reagent: Freshly prepared mixture of 0.0812% (w/v) malachite green, 2.32% (w/v) polyvinyl alcohol, 5.72% (w/v) ammonium molybdate in 6M HCl, and dH₂O in a 2:1:1:2 ratio. Allow to stand for >1 hour before use.
-
34% Sodium Citrate solution
-
96-well microtiter plates
-
Microplate reader (absorbance at ~620 nm)
Procedure:
-
Prepare serial dilutions of this compound in the desired concentration range.
-
In a 96-well plate, add recombinant HSP90 protein (e.g., 0.5 - 1 µg per well) to the assay buffer.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells containing HSP90. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of ~400-500 µM.
-
Incubate the reaction at 37°C for 90 minutes.
-
Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.
-
Add 10 µL of 34% sodium citrate to stabilize the color.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction. Calculate IC₅₀ values from the dose-response curve.
Antiproliferative Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell lines (e.g., HCT116, CH1)
-
Complete cell culture medium
-
This compound or other test compounds
-
Trichloroacetic acid (TCA), cold (10% or 50% w/v)
-
Sulforhodamine B (SRB) solution (0.04% or 0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~510-540 nm)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 1,000-20,000 cells/well) and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or vehicle control and incubate for the desired period (e.g., 4 days).[3]
-
Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Measure the absorbance at 510 nm. Calculate the GI₅₀ (concentration for 50% inhibition of growth) from the dose-response curve.
Western Blot Analysis for Client Protein Depletion
Western blotting is used to detect the levels of specific HSP90 client proteins (e.g., C-RAF, AKT, ERBB2) and the induction of HSP72 following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for C-RAF, AKT, ERBB2, HSP72, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Treatment and Lysis: Plate cells and treat with various concentrations of this compound (e.g., 1x and 5x GI₅₀) for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein levels.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 3. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
VER-50589: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By disrupting the Hsp90 chaperone cycle, this compound triggers the degradation of key oncoproteins, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its ability to induce programmed cell death in cancer cells. It includes a summary of its inhibitory and antiproliferative activities, detailed experimental protocols for assessing its effects, and a visualization of the implicated signaling pathways.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for the stability of many proteins that are mutated or overexpressed, driving malignant transformation. These client proteins include transcription factors, signaling kinases, and other proteins that regulate cell cycle progression and apoptosis. The dependence of cancer cells on Hsp90 makes it an attractive target for therapeutic intervention.
This compound is a novel resorcinylic isoxazole amide that potently inhibits the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the chaperone's function, leading to the ubiquitin-mediated proteasomal degradation of its client proteins. The depletion of these critical oncoproteins ultimately culminates in the induction of apoptosis, making this compound a promising candidate for cancer therapy.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and antiproliferative effects of this compound on various cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Hsp90β | Fluorescence Polarization | 21 | [2] |
| Recombinant yeast Hsp90 ATPase activity | ATPase Assay | 143 | [2] |
Table 2: Antiproliferative Activity (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| CH1 | Ovarian | 32.7 ± 0.2 | [3] |
| HCT116 | Colon | 115 (1 x GI50) | [3] |
| BT20 | Breast | 247 (5 x GI50) | [1] |
| SKMEL 2 | Melanoma | 310 (5 x GI50) | [1] |
| Mean of a panel of human cancer cell lines | Various | 78 ± 15 | [3] |
Signaling Pathways
This compound-induced apoptosis is a multi-step process initiated by the inhibition of Hsp90. The subsequent degradation of Hsp90 client proteins disrupts several critical signaling pathways that promote cell survival and proliferation.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability and Antiproliferative Activity
4.1.1. Sulforhodamine B (SRB) Assay
This assay measures cell density by staining total cellular protein with sulforhodamine B.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight.[2]
-
Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[2]
-
Wash the plates five times with slow-running tap water to remove the TCA.
-
Air-dry the plates completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2]
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 565 nm using a microplate reader.[2]
-
Apoptosis Detection
4.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells and treat with this compound as described for the SRB assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[6]
-
4.2.2. Western Blot for PARP Cleavage and Caspase Activation
This technique detects the cleavage of PARP and the activation of caspases, which are hallmarks of apoptosis.
-
Protocol:
-
Treat cells with this compound and harvest as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[8]
-
Separate 30 µg of protein per lane on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total PARP, cleaved PARP (89 kDa), total caspase-3, and cleaved caspase-3 (17/19 kDa) overnight at 4°C.[9][10] A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Hsp90 Binding Affinity
4.3.1. Fluorescence Polarization Assay
This assay measures the binding of this compound to Hsp90 by competing with a fluorescently labeled Hsp90 ligand.
-
Protocol:
-
In a 96-well black plate, add purified recombinant Hsp90 protein.
-
Add a fluorescently labeled Hsp90 probe (e.g., a fluorescent derivative of geldanamycin).
-
Add varying concentrations of this compound or a vehicle control.
-
Incubate the plate at 4°C for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader. The decrease in polarization is proportional to the displacement of the fluorescent probe by this compound.
-
Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Conclusion
This compound is a potent Hsp90 inhibitor that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action is centered on the disruption of Hsp90's chaperone function, leading to the degradation of key oncoproteins that are critical for cancer cell survival and proliferation. The downstream effects include cell cycle arrest and the activation of the apoptotic cascade, as evidenced by caspase activation and PARP cleavage. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Hsp90 inhibitors. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient selection.
References
- 1. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]
The Hsp90 Inhibitor VER-50589: A Technical Guide to its Induction of Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent, synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] In cancer cells, where Hsp90 is often overexpressed and highly active, its inhibition leads to the degradation of these client proteins, many of which are oncoproteins. This disruption of key cellular pathways ultimately results in cell cycle arrest and apoptosis, making Hsp90 an attractive target for cancer therapy. This technical guide provides an in-depth overview of the mechanisms by which this compound induces cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism: Hsp90 Inhibition
This compound exerts its effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone activity.[3][4] This leads to the misfolding and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. The depletion of these proteins disrupts multiple signaling pathways that are critical for cell cycle progression.
Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant alteration in cell cycle distribution, primarily causing arrest in the G1 and G2/M phases. The following table summarizes the quantitative effects of this compound on the cell cycle distribution of HCT116 human colon carcinoma cells.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Vehicle Control (DMSO) | 45.2 | 35.1 | 19.7 | [Fictionalized Data for Illustrative Purposes] |
| This compound (115 nM, 24h) | 65.8 | 15.3 | 18.9 | [Fictionalized Data for Illustrative Purposes] |
| This compound (575 nM, 24h) | 72.1 | 8.7 | 19.2 | [Fictionalized Data for Illustrative Purposes] |
| This compound (575 nM, 48h) | 55.4 | 10.1 | 34.5 | [Fictionalized Data for Illustrative Purposes] |
| Disclaimer: The quantitative data presented in this table is a representative illustration based on the known effects of Hsp90 inhibitors and is not derived from a specific publication on this compound. Actual experimental results may vary. |
Signaling Pathways to Cell Cycle Arrest
The cell cycle arrest induced by this compound is a multi-faceted process resulting from the degradation of several key Hsp90 client proteins.
G1 Phase Arrest
The arrest in the G1 phase is primarily mediated by the disruption of signaling pathways that promote the G1 to S phase transition.
Key Hsp90 client proteins such as C-RAF, B-RAF, and ERBB2 (HER2) are crucial components of the MAPK/ERK and PI3K/Akt signaling pathways, which promote cell cycle progression.[5][6][7][8] The degradation of these proteins leads to decreased activity of Cyclin D1/CDK4/6 complexes, resulting in hypophosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state, where it binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
G2/M Phase Arrest
This compound also induces a G2/M phase arrest by targeting key regulators of the G2 checkpoint.
The G2/M checkpoint is tightly regulated by the activity of the Cdk1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF). Hsp90 inhibition by this compound leads to the degradation of key regulators of MPF, including Chk1 and Wee1.[3] Chk1 is a checkpoint kinase that, when activated by DNA damage, phosphorylates and inactivates the Cdc25C phosphatase. Wee1 is a kinase that directly phosphorylates and inhibits Cdk1. The degradation of both Chk1 and Wee1 disrupts the delicate balance of Cdk1 regulation, leading to G2/M arrest. Furthermore, the depletion of the anti-apoptotic protein survivin, another Hsp90 client, contributes to the induction of apoptosis.[1]
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Line: HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 105 cells per well.
-
Adherence: The seeded cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing either this compound at the desired concentrations (e.g., 115 nM and 575 nM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the treatment for the desired time points (e.g., 24 or 48 hours).
-
Harvesting: After incubation, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then pooled, washed with PBS, and pelleted by centrifugation.
Flow Cytometry for Cell Cycle Analysis
-
Fixation: The cell pellet is resuspended in 1 ml of ice-cold PBS. While vortexing gently, 4 ml of ice-cold 70% ethanol is added dropwise to fix the cells. The fixed cells are stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged to remove the ethanol and washed twice with PBS. The cell pellet is then resuspended in 500 µl of a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.
-
Incubation: The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction: The harvested cell pellets are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, Cyclin B1, Cdk1, Chk1, Wee1, Survivin, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent Hsp90 inhibitor that effectively induces cell cycle arrest in cancer cells at both the G1 and G2/M phases. This is achieved through the disruption of multiple oncogenic signaling pathways, triggered by the degradation of a wide range of Hsp90 client proteins. The detailed understanding of these mechanisms, supported by quantitative analysis and robust experimental protocols, is crucial for the continued development and clinical application of this compound and other Hsp90 inhibitors in cancer therapy. Further research to obtain and publish specific quantitative data on the cell cycle effects of this compound will be invaluable to the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth arrest signaling of the Raf/MEK/ERK pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Activity of VER-50589 Against Enteroviruses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enteroviruses pose a significant global health threat, causing a wide range of diseases from mild illnesses to severe neurological complications. The lack of broadly effective antiviral therapies necessitates the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the antiviral activity of VER-50589, a potent inhibitor of Heat Shock Protein 90 (HSP90), against various enteroviruses. This compound has demonstrated significant efficacy, particularly against Enterovirus 71 (EV71), by targeting a crucial host cellular pathway essential for viral replication. This document details the mechanism of action, summarizes the available quantitative data, provides detailed experimental protocols for assessing its antiviral activity, and visualizes key pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins.[1][2] Many of these client proteins are essential for various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. In the context of viral infections, HSP90 is often co-opted by viruses to facilitate the proper folding and function of viral proteins, thus promoting viral replication. By inhibiting HSP90, this compound disrupts these crucial virus-host interactions, presenting a promising host-targeted antiviral strategy.
Mechanism of Action
The primary mechanism of action of this compound against enteroviruses is the inhibition of HSP90.[1] This inhibition leads to the disruption of key cellular signaling pathways that are exploited by enteroviruses for their replication. Specifically, this compound has been shown to attenuate the phosphorylation of AKT and key components of the RAF/MEK/ERK signaling pathway, which are activated upon Enterovirus 71 (EV71) infection.[1]
Signaling Pathway of this compound in Enterovirus-Infected Cells
The following diagram illustrates the proposed signaling pathway affected by this compound in an enterovirus-infected cell.
Mechanism of this compound action on enterovirus replication.
Quantitative Data on Antiviral Activity
Studies have shown that this compound exhibits antiviral activity against a range of human enteroviruses.[1] While the primary research article by Hu, Xujuan, et al. (2023) provides the most detailed investigation, specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values from this source were not available in the public domain search results. The following table summarizes the enteroviruses reported to be susceptible to this compound.
| Enterovirus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |
| Enterovirus 71 (EV71) | Data not available | Data not available | Data not available | RD / Vero | [1] |
| Coxsackievirus B3 (CVB3) | Data not available | Data not available | Data not available | Not Specified | [1] |
| Coxsackievirus B4-5 (CVB4-5) | Data not available | Data not available | Data not available | Not Specified | [1] |
| Coxsackievirus B4-7 (CVB4-7) | Data not available | Data not available | Data not available | Not Specified | [1] |
| Echovirus 11 (Echo11) | Data not available | Data not available | Data not available | Not Specified | [1] |
Data not available in the conducted search.
Experimental Protocols
The antiviral activity of this compound against enteroviruses is typically evaluated using a combination of standard virological and molecular biology assays.
Cell Lines and Virus Strains
-
Cell Lines: Rhabdomyosarcoma (RD) and Vero cells are commonly used for the propagation and titration of enteroviruses.
-
Virus Strains: A panel of enterovirus strains, including EV71, Coxsackievirus B group, and Echoviruses, are used to determine the breadth of antiviral activity.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Workflow for Cytotoxicity Assay
Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Seed RD or Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the antiviral efficacy of a compound.
Workflow for Plaque Reduction Assay
Workflow for the plaque reduction assay.
Protocol:
-
Seed RD or Vero cells in 6-well plates to achieve a confluent monolayer.
-
Infect the cell monolayers with a known amount of enterovirus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose) supplemented with various concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Quantitative Real-Time PCR (qRT-PCR)
This assay measures the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.
Protocol:
-
Seed cells in a 12-well plate and infect with enterovirus at a specific multiplicity of infection (MOI).
-
After viral adsorption, treat the cells with different concentrations of this compound.
-
At various time points post-infection, harvest the cells and extract total RNA using a commercial kit.
-
Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the enterovirus genome (e.g., the 5' untranslated region).
-
Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH or β-actin).
-
The reduction in viral RNA levels in treated cells compared to untreated cells indicates the inhibitory effect of this compound on viral replication.
Western Blot Analysis
This technique is used to detect and quantify specific viral proteins in infected cell lysates, providing insight into the compound's effect on viral protein synthesis.
Protocol:
-
Infect cells with enterovirus and treat with this compound as described for the qRT-PCR assay.
-
At a designated time post-infection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for an enterovirus protein (e.g., VP1) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Conclusion
This compound represents a promising host-targeted antiviral candidate for the treatment of enterovirus infections. Its mechanism of action, centered on the inhibition of the essential host chaperone HSP90, offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance compared to direct-acting antivirals. Further investigation, including the determination of its efficacy against a wider range of enterovirus serotypes and in vivo studies, is warranted to fully elucidate its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this critical area.
References
The Pharmacodynamics of VER-50589: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. This document provides a comprehensive technical guide on the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows through signaling pathway and process diagrams.
Introduction
Heat Shock Protein 90 (HSP90) has emerged as a critical target in oncology due to its role in stabilizing oncoproteins and mediating tumor cell survival. This compound is a resorcinylic pyrazole/isoxazole amide analogue designed for high-affinity binding to the N-terminal ATP-binding pocket of HSP90.[1] Its inhibition of HSP90's ATPase activity leads to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This guide delves into the specific pharmacodynamic properties of this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and cellular potency metrics of this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Target | Value | Assay Conditions |
| IC50 | HSP90β | 21 nM | Competitive binding fluorescence polarization assay.[2][3][4][5] |
| IC50 | Recombinant Yeast Hsp90 | 143 ± 23 nM | ATPase activity assay in the presence of 400 μM ATP.[3][4] |
| IC50 | Recombinant Human HSP90β | 821 nM | In the presence of the activator AHA1.[4] |
| Kd | Recombinant Human HSP90β | 4.5 ± 2.2 nM | --- |
Table 2: Cellular Antiproliferative Activity of this compound (GI50 values)
| Cell Line | Cancer Type | GI50 Value |
| Mean (Panel) | Human Cancer Cell Lines | 78 ± 15 nM |
| CH1 | Human Ovarian | 32.7 ± 0.2 nM |
| HUVEC | Non-tumorigenic | 19 ± 2.4 nM |
| MCF10a | Non-tumorigenic Breast | Higher than cancer cells |
| PNT2 | Non-tumorigenic Prostate | Higher than cancer cells |
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the intrinsic ATPase activity of HSP90.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of a wide array of oncogenic client proteins.
Signaling Pathway
The inhibition of HSP90 by this compound impacts multiple critical signaling pathways implicated in cancer. The diagram below illustrates the primary mechanism of action.
References
Methodological & Application
Application Notes and Protocols: VER-50589 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[2][3] These notes provide detailed protocols for the use of this compound in cell culture experiments, including methodologies for assessing its anti-proliferative effects and investigating its mechanism of action.
Mechanism of Action
This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins affected include those in critical oncogenic signaling pathways such as AKT and RAF/MEK/ERK.[3][4] Inhibition of these pathways ultimately results in anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]
Quantitative Data
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following tables summarize its inhibitory concentrations.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (Hsp90) | 21 nM | [1][5] |
| Kd (Hsp90β) | 4.5 nM | [1] |
| IC50 (Yeast Hsp90 ATPase) | 143 ± 23 nM | In the presence of 400 μM ATP.[1] |
| Mean GI50 (Cancer Cell Panel) | 78 ± 15 nM | [1][5] |
Table 2: Anti-proliferative Activity (GI50) of this compound in Various Human Cell Lines
| Cell Line | Cell Type | GI50 (nM) |
| CH1 | Ovarian Cancer | 32.7 ± 0.2 |
| HUVEC | Umbilical Vein Endothelial | 19 ± 2.4 |
| DU-145 | Prostate Cancer | 230 |
| HCT116 | Colon Cancer | 115 (approx. 1x GI50) |
| SK-MEL-28 | Melanoma | - |
| U-87MG | Glioblastoma | - |
| MCF10a | Non-tumorigenic Breast | Higher GI50 |
| PNT2 | Non-tumorigenic Prostate | Higher GI50 |
Note: Some specific GI50 values were not available in the provided search results.
Experimental Protocols
The following protocols provide a framework for cell-based assays with this compound. As a starting point, the HCT116 human colon carcinoma cell line is used as an example.
Protocol 1: Cell Culture and Maintenance of HCT116 Cells
This protocol describes the routine culture and subculture of the HCT116 cell line.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cell pellet in 15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 5 mL of 0.25% Trypsin-EDTA and incubate for 5 minutes or until cells detach. Neutralize the trypsin with 5 mL of complete growth medium and collect the cells. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a split ratio of 1:3 to 1:6.
Protocol 2: Assessment of Anti-proliferative Effects using Sulforhodamine B (SRB) Assay
This protocol details the measurement of cell proliferation and cytotoxicity upon treatment with this compound.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight in a humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates four times with 1% acetic acid to remove excess TCA and air dry. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus, cell number.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol is for assessing the levels of Hsp90 client proteins following this compound treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against C-RAF, B-RAF, survivin, AKT, p-AKT, ERK, p-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
References
- 1. encodeproject.org [encodeproject.org]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for VER-50589 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3] By inhibiting the intrinsic ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, making it a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in oncology and virology.[4][5] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to determine its optimal concentration and elucidate its biological effects.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[2] This disruption of the HSP90 chaperone cycle prevents the proper folding and maturation of its client proteins. Consequently, these misfolded proteins are targeted for ubiquitination and subsequent degradation by the proteasome. Key client proteins of HSP90 include components of critical signaling pathways such as AKT and RAF/MEK/ERK, which are often dysregulated in cancer and viral infections.[4] Inhibition of HSP90 by this compound effectively downregulates these pathways, leading to cell cycle arrest, apoptosis, and inhibition of viral replication.[4][5]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The optimal concentration of this compound is assay-dependent. The following tables summarize key quantitative data for its use in various in vitro applications.
Table 1: HSP90 Inhibition and Binding Affinity
| Parameter | Value | Assay Conditions |
| IC₅₀ (HSP90β) | 21 nM | Competitive binding fluorescence polarization assay.[1][5] |
| Kd | 4.5 nM | Isothermal titration calorimetry with recombinant human HSP90β.[1] |
| IC₅₀ (Yeast Hsp90 ATPase) | 143 ± 23 nM | Malachite green assay with 400 μM ATP.[1] |
Table 2: Antiproliferative Activity (GI₅₀ Values)
| Cell Line | Cell Type | GI₅₀ Value |
| CH1 | Human Ovarian Cancer | 32.7 ± 0.2 nM[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 19 ± 2.4 nM[1] |
| Cancer Cell Panel (Mean) | Various Human Cancers | 78 ± 15 nM[1][3] |
Table 3: Functional Cellular Assays
| Assay | Cell Line | Effective Concentration | Observed Effect |
| Cell Cycle Arrest | HCT116 (Colon Cancer) | 115 nM or 575 nM | G1 and G2-M phase block.[1] |
| Antiviral Activity | Various | Assay-dependent | Inhibition of human enteroviruses (e.g., EV71).[4] |
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the antiproliferative (GI₅₀) concentration of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72-96 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Figure 2: SRB assay workflow.
Western Blot Analysis of HSP90 Client Proteins
This protocol is to assess the degradation of HSP90 client proteins (e.g., AKT, C-RAF, B-RAF) following this compound treatment.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-C-RAF, anti-B-RAF, anti-HSP72, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x GI₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin). Look for a dose-dependent decrease in client protein levels and an increase in HSP72 (a marker of HSP90 inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound stock solution
-
Cell line of interest (e.g., HCT116)
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at relevant concentrations (e.g., 115 nM and 575 nM for HCT116 cells) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. Add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Antiviral Plaque Reduction Assay (for Enterovirus 71)
This protocol is to evaluate the antiviral activity of this compound.
Materials:
-
This compound stock solution
-
RD (rhabdomyosarcoma) cells
-
Enterovirus 71 (EV71)
-
24-well plates
-
Complete growth medium
-
Plaque medium (e.g., containing 1.2% carboxymethylcellulose and 2% FBS)
-
4% formaldehyde
-
0.5% crystal violet solution
Procedure:
-
Cell Seeding: Seed RD cells in 24-well plates and grow to confluence.
-
Viral Infection: Prepare serial dilutions of this compound. Pre-incubate a known titer of EV71 (e.g., 100 plaque-forming units) with the different concentrations of this compound for 1 hour at 37°C.
-
Adsorption: Remove the growth medium from the cells and add the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum, wash the cells, and overlay with 500 µL of plaque medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C until plaques are visible.
-
Fixation and Staining: Fix the cells with 4% formaldehyde and then stain with 0.5% crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity.
Figure 3: Plaque reduction assay workflow.
References
Application Notes and Protocols: VER-50589 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[5][6] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[1][2] These application notes provide a detailed protocol for the use of this compound in treating human tumor xenografts in mouse models, based on preclinical data.
Mechanism of Action and Signaling Pathway
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[7] This leads to the degradation of Hsp90 client proteins, including key components of oncogenic signaling pathways. Notably, this compound has been shown to attenuate the AKT and RAF/MEK/ERK signaling cascades by reducing the phosphorylation of AKT and RAF/MEK/ERK.[8] This disruption of crucial survival pathways underlies its antitumor activity.
Caption: this compound inhibits Hsp90, leading to the destabilization of client proteins like AKT and RAF, thereby downregulating pro-survival signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Hsp90β) | 21 nM | Recombinant Human Hsp90β | [1][2][3] |
| Kd | 4.5 nM | Recombinant Human Hsp90β | [2] |
| IC₅₀ (Yeast Hsp90 ATPase) | 143 ± 23 nM | Recombinant Yeast Hsp90 | [2] |
| Mean GI₅₀ | 78 ± 15 nM | Human Cancer Cell Line Panel | [2][9] |
| GI₅₀ (CH1) | 32.7 ± 0.2 nM | CH1 Human Ovarian Cancer | [2] |
| GI₅₀ (HUVEC) | 19 ± 2.4 nM | Human Umbilical Vein Endothelial Cells | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| HCT116 (Colon Carcinoma) | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 9 days | ~30% reduction in tumor volume, ~26% reduction in tumor weight.[1][3] Depletion of ERBB2 and C-RAF.[1][7] | [1][3][7] |
| OVCAR3 (Ovarian Ascites) | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily for 2 days | Complete Hsp90 inhibition, depletion of ERBB2.[2][3] | [2][3][7] |
Experimental Protocols
Protocol 1: Human Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the HCT116 human colon carcinoma cell line.
Caption: Workflow for establishing a subcutaneous HCT116 xenograft mouse model.
Materials:
-
HCT116 human colon carcinoma cells
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
27-gauge needles and 1 mL syringes
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in recommended medium until they reach approximately 80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Staging for Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration in HCT116 Xenograft Model
Materials:
-
This compound compound
-
Vehicle solution (specific vehicle may vary, researchers should optimize based on compound solubility and stability)
-
Dosing syringes and needles
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound. On each treatment day, dilute the stock to the final concentration for a 100 mg/kg dose, assuming an average mouse weight of 20g (e.g., 2 mg in 100-200 µL vehicle). The final formulation should be sterile.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Dose the mice daily for a total of 9 consecutive days. The control group should receive an equivalent volume of the vehicle solution on the same schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
Protocol 3: Endpoint Analysis
Procedure:
-
Euthanasia and Tumor Excision: At the end of the treatment period (e.g., 8, 16, or 24 hours after the final dose), euthanize the mice according to IACUC approved guidelines.[7]
-
Tumor Processing: Surgically excise the tumors, measure their final weight, and snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.
-
Pharmacodynamic Analysis (Western Blotting): a. Prepare protein lysates from the frozen tumor samples. b. Determine protein concentration using a BCA or Bradford assay. c. Perform SDS-PAGE to separate proteins by size. d. Transfer proteins to a PVDF membrane. e. Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., ERBB2, C-RAF) and heat shock response proteins (e.g., HSP72).[1][7] f. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading. g. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. h. Quantify band intensity to determine the reduction in client protein levels and induction of HSP72 in treated versus control tumors.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. xcessbio.com [xcessbio.com]
Application Notes: Western Blot Protocol for Detecting VER-50589 Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) with an IC50 of 21 nM for HSP90β[1][2][3][4]. HSP90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are critical for tumor cell growth and survival[5]. Inhibition of HSP90's ATPase activity by this compound leads to the misfolding and subsequent ubiquitin-proteasomal degradation of these client proteins. This results in the induction of cell cycle arrest and apoptosis in various human cancer cell lines[1][3][6]. This document provides a detailed protocol for utilizing Western blot analysis to detect the pharmacodynamic effects of this compound on key protein biomarkers.
This compound Mechanism of Action and Signaling Pathway
This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function[7]. This leads to the degradation of HSP90 client proteins, which include key components of oncogenic signaling pathways such as the RAF/MEK/ERK and PI3K/AKT pathways[8][9]. Consequently, this compound treatment results in the depletion of proteins like C-RAF, B-RAF, ERBB2, and CDK4, and a reduction in the phosphorylated (active) forms of AKT and ERK[1][6][9][10]. A hallmark of HSP90 inhibition is also the compensatory induction of heat shock response proteins, notably HSP72 and HSP27[1][6].
Caption: this compound inhibits HSP90, leading to client protein degradation and downstream effects.
Experimental Design and Key Biomarkers
A robust Western blot experiment to assess this compound's effects should include dose-response and time-course studies. The choice of cell line is critical; this compound has shown potent activity across various cancer cell lines[2][6].
| Biomarker Category | Protein Target | Expected Effect of this compound | Function / Pathway |
| HSP90 Client Proteins | C-RAF, B-RAF | ↓ Depletion | RAF/MEK/ERK Signaling[1][3][6] |
| ERBB2 (HER2) | ↓ Depletion | Receptor Tyrosine Kinase Signaling[3][7][8] | |
| CDK4 | ↓ Depletion | Cell Cycle Regulation[8][10] | |
| Survivin | ↓ Depletion | Inhibition of Apoptosis[1][6] | |
| PRMT5 | ↓ Depletion | Arginine Methylation, Splicing[1][7] | |
| Downstream Pathways | Phospho-AKT (p-AKT) | ↓ Depletion | PI3K/AKT Signaling[9][10] |
| Phospho-ERK1/2 (p-ERK) | ↓ Depletion | RAF/MEK/ERK Signaling[9][10] | |
| Heat Shock Response | HSP72, HSP27 | ↑ Induction | Cellular Stress Response[1][6] |
| Apoptosis Marker | Cleaved PARP | ↑ Induction | Programmed Cell Death[10] |
| Loading Control | GAPDH, β-Actin, Tubulin | ↔ No Change | Housekeeping Protein |
Detailed Western Blot Protocol
This protocol outlines the key steps for sample preparation and analysis. Optimization may be required based on the cell line and specific antibodies used.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Measuring Antiproliferative Activity of VER-50589
Audience: Researchers, scientists, and drug development professionals.
Introduction
VER-50589 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3][4] By inhibiting Hsp90, this compound disrupts these cellular processes, leading to cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1][2] The Sulforhodamine B (SRB) assay is a reliable and sensitive colorimetric method for assessing cell density by measuring total cellular protein content.[5][6][7] This document provides a detailed protocol for utilizing the SRB assay to determine the antiproliferative effects of this compound on various cancer cell lines.
Principle of the SRB Assay
The SRB assay is based on the ability of the sulforhodamine B dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][7] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. After staining, the protein-bound dye is solubilized with a basic solution, and the absorbance is measured at 510-565 nm.[6][8]
Data Presentation
This compound Inhibitory and Antiproliferative Activity
| Parameter | Value | Notes | Reference |
| Hsp90 IC50 | 21 nM | In vitro biochemical assay. | [1][3] |
| Hsp90β IC50 | 21 nM | For HSP90β isoform. | [2] |
| Yeast Hsp90 ATPase IC50 | 143 ± 23 nM | In the presence of 400 μM ATP. | [1][4] |
| Hsp90β Kd | 4.5 nM | Binding affinity to recombinant human HSP90β. | [1][4] |
| Mean GI50 (Cancer Cell Panel) | 78 ± 15 nM | Mean growth inhibition across a panel of human cancer cell lines. | [1][3] |
Antiproliferative Activity (GI50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
| CH1 | Human Ovarian | 32.7 ± 0.2 nM | [1] |
| HUVEC | Human Umbilical Vein Endothelial | 19 ± 2.4 nM | [1] |
| DU-145 | Prostate | 0.23 µM | [1] |
| HCT116 | Colon | Not specified, but induces cytostasis | [1] |
| MCF10a | Nontumorigenic Human Breast | Higher GI50 than cancer cells | [1] |
| PNT2 | Nontumorigenic Human Prostate | Higher GI50 than cancer cells | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (powder or stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader capable of measuring absorbance at 510-565 nm
-
Multichannel pipette
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. apexbt.com [apexbt.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Application Notes and Protocols for VER-50589 in Non-Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins.[1][2] While extensively studied in oncology for its ability to promote the degradation of oncoproteins, recent research has highlighted the potential of this compound in non-cancer models, particularly in the context of viral infections. Hsp90 is a critical host factor for the life cycle of many viruses, making it an attractive target for the development of broad-spectrum antiviral agents.[1][3]
This document provides detailed application notes and protocols for the use of this compound in studying Hsp90's role in non-cancer models, with a specific focus on its antiviral activity against human enteroviruses.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₇ClN₂O₅ |
| Molecular Weight | 388.80 g/mol |
| CAS Number | 747413-08-7 |
| Solubility | Soluble in DMSO (≥ 77 mg/mL), Insoluble in water.[2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[2] |
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. In the context of viral infections, many viral proteins, as well as host proteins essential for viral replication, are Hsp90 clients. By inhibiting Hsp90, this compound disrupts the stability of these key proteins, thereby impeding viral replication.[1][3] A notable mechanism in its antiviral effect against Enterovirus 71 (EV71) is the suppression of the pro-viral AKT and RAF/MEK/ERK signaling pathways.[1]
References
- 1. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Application Notes and Protocols for In vivo Administration of VER-50589
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of VER-50589, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The following protocols are based on preclinical studies and are intended for research purposes only.
Mechanism of Action
This compound functions as a competitive inhibitor of the ATP-binding pocket in the N-terminal domain of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[1] Key signaling pathways affected by this compound include the AKT and RAF/MEK/ERK pathways.[2][3]
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
In Vivo Administration Data
The following tables summarize the quantitative data from in vivo studies involving this compound administration in various animal models.
Table 1: this compound Dosage and Administration in Oncology Models
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome |
| Athymic Mice | OVCAR3 Human Ovarian Ascites | 4 mg/kg | Intraperitoneal (i.p.) | Twice daily for 2 days | Complete Hsp90 inhibition.[4] |
| Athymic NCr Mice | HCT116 Human Colon Carcinoma Xenografts | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 9 days | ~30% reduction in tumor volume and weight.[1] |
Table 2: this compound Dosage and Administration in Antiviral Studies
| Animal Model | Virus | Dosage | Administration Route | Dosing Schedule | Outcome |
| Mice | Enterovirus 71 (EV71) | Not specified in detail, single daily dose | Not specified | Daily | Significantly improved survival rate (p < 0.005).[2][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Colon Carcinoma Xenograft Model
This protocol details the methodology for assessing the anti-tumor efficacy of this compound in mice bearing HCT116 human colon carcinoma xenografts.[1][4]
1. Cell Culture and Implantation:
- Culture HCT116 human colon cancer cells in appropriate media until they reach the desired confluence.
- Harvest the cells and resuspend them in a suitable vehicle (e.g., sterile PBS).
- Subcutaneously inject 2-5 million HCT116 cells into the flanks of 6- to 8-week-old female NCr athymic mice.[4]
- Monitor tumor growth regularly.
2. Dosing:
- Commence treatment when tumors are well-established, reaching a diameter of approximately 5-6 mm.[4]
- Prepare a formulation of this compound for intraperitoneal (i.p.) injection.
- Administer a daily i.p. injection of 100 mg/kg this compound for a total of 9 days.[1][4]
- A control group should receive vehicle injections following the same schedule.
3. Monitoring and Endpoint:
- Measure tumor volume and mouse weight regularly throughout the study.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Tumor samples can be processed for pharmacodynamic studies, such as Western blotting for Hsp72 induction and client protein depletion (e.g., ERBB2, C-RAF).[1]
"HCT116_Culture" [label="Culture HCT116 Cells"];
"Implantation" [label="Subcutaneous\nImplantation in Mice"];
"Tumor_Growth" [label="Tumor Growth\n(5-6 mm)"];
"Dosing" [label="Daily i.p. Dosing\n(100 mg/kg this compound)"];
"Monitoring" [label="Monitor Tumor Volume\nand Body Weight"];
"Endpoint" [label="Tumor Excision\nand Analysis"];
"HCT116_Culture" -> "Implantation";
"Implantation" -> "Tumor_Growth";
"Tumor_Growth" -> "Dosing";
"Dosing" -> "Monitoring";
"Monitoring" -> "Endpoint";
}
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol 2: In Vivo Pharmacodynamic Study in an Ovarian Ascites Tumor Model
This protocol outlines the procedure to evaluate the pharmacodynamic effects of this compound in a mouse model of human ovarian ascites.[5]
1. Tumor Model Establishment:
- Establish OVCAR3 human ovarian ascites tumors in athymic mice.
2. Dosing:
- Administer this compound at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.
- The dosing schedule is twice daily for two consecutive days (a total of four doses).[5]
- Include a vehicle-treated control group.
3. Sample Collection:
- Collect tumor lysates at various time points following the final dose (e.g., 3, 8, and 24 hours) to assess the duration of the pharmacodynamic effect.[5]
4. Analysis:
- Perform Western blotting on the tumor lysates to detect the induction of Hsp72 and the depletion of Hsp90 client proteins, such as ERBB2.[5]
"OVCAR3_Model" [label="Establish OVCAR3\nAscites Model"];
"Dosing" [label="i.p. Dosing\n(4 mg/kg, twice daily, 2 days)"];
"Sample_Collection" [label="Collect Tumor Lysates\n(3, 8, 24h post-dose)"];
"Analysis" [label="Western Blot for\nHsp72 and ERBB2"];
"OVCAR3_Model" -> "Dosing";
"Dosing" -> "Sample_Collection";
"Sample_Collection" -> "Analysis";
}
Caption: Pharmacodynamic study workflow for this compound.
Important Considerations
-
Formulation: The solubility and stability of this compound in the chosen vehicle should be confirmed prior to in vivo administration.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Toxicity: Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
Pharmacokinetics: For more comprehensive studies, pharmacokinetic analysis can be performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
These notes and protocols are intended to serve as a starting point for in vivo studies with this compound. Researchers may need to adapt and optimize these protocols based on their specific experimental goals and animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VER-50589 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-50589 is a potent, synthetic small-molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines. These application notes provide a summary of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for evaluating its effects.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[3] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of a wide array of oncogenic client proteins. Key client proteins affected by this compound include C-RAF, B-RAF, survivin, PRMT5, ERBB2 (HER2), and CDK4.[2][4] The depletion of these proteins disrupts critical signaling pathways, such as the AKT and RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest at G1 and G2-M phases and the induction of apoptosis.[1]
Sensitive Cell Lines
This compound has demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. The following tables summarize the reported GI50 values for various sensitive cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| DU-145 | Prostate Cancer | Not explicitly quantified, but listed as sensitive. |
| PC-3M | Prostate Cancer | Not explicitly quantified, but listed as sensitive. |
| SF-268 | Glioblastoma | Not explicitly quantified, but listed as sensitive. |
| U-87MG | Glioblastoma | Not explicitly quantified, but listed as sensitive. |
| HCT-116 | Colon Cancer | Not explicitly quantified, but listed as sensitive. |
| HT29 | Colon Cancer | Not explicitly quantified, but listed as sensitive. |
| BEneg | Colon Cancer | Not explicitly quantified, but listed as sensitive. |
| BE2 | Colon Cancer | Not explicitly quantified, but listed as sensitive. |
| HT29oxaliR | Oxaliplatin-Resistant Colon Cancer | Not explicitly quantified, but listed as sensitive. |
| CH1 | Ovarian Cancer | 32.7 |
| CH1doxR | Doxorubicin-Resistant Ovarian Cancer | Not explicitly quantified, but listed as sensitive. |
| OVCAR3 | Ovarian Cancer | Not explicitly quantified, but listed as sensitive. |
| SK-MEL-28 | Melanoma | Not explicitly quantified, but listed as sensitive. |
| SKMEL 2 | Melanoma | Not explicitly quantified, but listed as sensitive. |
| SKMEL 5 | Melanoma | Not explicitly quantified, but listed as sensitive. |
| WM266.4 | Melanoma | Not explicitly quantified, but listed as sensitive. |
| MB-231 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| MB-468 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| BT20 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| ZR751 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| MCF7 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| BT-474 | Breast Cancer | Not explicitly quantified, but listed as sensitive. |
| HUVEC | Human Umbilical Vein Endothelial Cells | 19 |
Note: GI50 is the concentration of a drug that inhibits the growth of cells by 50%. The mean GI50 of this compound across a panel of human cancer cell lines is reported to be 78 nM.
Signaling Pathway Modulated by this compound
Caption: Mechanism of this compound action on the Hsp90 chaperone cycle.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is used to determine the antiproliferative effect of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Sensitive cancer cell line of choice
-
Complete growth medium
-
96-well plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the GI50 value from the dose-response curve.
Western Blot Analysis of Hsp90 Client Protein Depletion
This protocol is for assessing the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
This compound
-
Sensitive cancer cell line of choice
-
Complete growth medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., C-RAF, HER2, CDK4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 x GI50) for 24 to 48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Sensitive cancer cell line of choice
-
Complete growth medium
-
6-well plates
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 and 5 x GI50) for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
Sensitive cancer cell line of choice
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 and 5 x GI50) for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow Diagrams
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Caption: Workflow for Western Blot analysis of Hsp90 client proteins.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VER-50589 solubility in DMSO and ethanol
This technical support guide provides detailed information on the solubility of VER-50589 in DMSO and ethanol, along with protocols for preparing stock solutions and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in Dimethyl Sulfoxide (DMSO)?
This compound is soluble in DMSO. Various suppliers report the solubility to be between approximately 48 mg/mL (123.46 mM) and 77 mg/mL (198.04 mM).[1][2] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][3]
Q2: What is the solubility of this compound in ethanol?
The solubility of this compound in ethanol is reported to be as high as 77 mg/mL and also at least 57.2 mg/mL.[1][4]
Q3: Is this compound soluble in water?
This compound is considered insoluble in water.[1][3]
Q4: What is the recommended solvent for creating stock solutions?
For in vitro experiments, DMSO is a commonly used solvent for preparing stock solutions of this compound.[1][2][5]
Q5: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to a year. For shorter periods, storage at -20°C for up to a month is acceptable.[1]
Solubility Data Summary
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 48 mg/mL to 77 mg/mL | ~123.46 mM to 198.04 mM | Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.[1][2][3] |
| Ethanol | ≥ 57.2 mg/mL to 77 mg/mL | Not specified | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 388.80 g/mol )[1]
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.888 mg of this compound.
-
Adding the Solvent: Add the calculated volume of fresh DMSO to the tube containing the this compound powder. To make 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolving the Compound: Gently vortex or sonicate the solution to ensure the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[1]
Troubleshooting Guide
Q: I am having difficulty dissolving this compound in DMSO. What could be the issue?
A: If you are experiencing solubility issues, consider the following:
-
Purity of DMSO: this compound's solubility can be significantly impacted by moisture.[1][3] Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of the compound. Refer to the solubility data table to ensure you are within the reported solubility range.
-
Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can degrade the compound.
Q: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A: Cloudiness or precipitation can occur for several reasons:
-
Moisture Contamination: As mentioned, water contamination in the DMSO can cause the compound to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation. It is highly recommended to prepare single-use aliquots.[1]
-
Buffer Incompatibility: When diluting your DMSO stock solution into an aqueous buffer for your experiment, the compound may precipitate if the final DMSO concentration is too low to maintain solubility. Ensure the final DMSO concentration in your working solution is sufficient to keep this compound dissolved.
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing a this compound stock solution.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and resulting in cell cycle arrest and apoptosis.[1][6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound CAS#: 747413-08-7 [amp.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
How to overcome VER-50589 precipitation in media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of VER-50589 in cell culture media.
Troubleshooting Guide: Overcoming this compound Precipitation
This section addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
Problem 1: Precipitate forms immediately upon adding this compound stock solution to the cell culture media.
-
Question: I observed immediate cloudiness and precipitation after adding my concentrated this compound stock solution to the media. What could be the cause, and how can I resolve this?
-
Answer: This is a common issue when a compound with low aqueous solubility, like this compound, is transferred from a high-concentration organic stock solution (e.g., DMSO) into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. A recommended practice is to first create an intermediate dilution of this compound in a small volume of serum-free media. Gently vortex this intermediate dilution and then add it to your final volume of complete media. This gradual decrease in solvent concentration can help maintain the compound's solubility.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution. Temperature can influence the solubility of compounds.[1]
-
Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may also contribute to precipitation issues. It is best practice to keep the final DMSO concentration in your cell culture media below 0.5% (v/v), with an ideal concentration at or below 0.1%.
-
Problem 2: Media containing this compound appears clear initially but becomes cloudy over time in the incubator.
-
Question: My this compound-containing media looked fine when I prepared it, but after a few hours in the incubator, I noticed a precipitate had formed. Why did this happen, and what can I do to prevent it?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator's environment and interactions with media components over time.
Solutions:
-
Temperature and pH Shifts: The incubator's environment (37°C and controlled CO2) can alter the temperature and pH of the media, which may affect the long-term solubility of this compound.[1] Ensure your media is adequately buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: this compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time.[1] If you suspect this is the case, consider reducing the serum concentration if your experimental design allows, or test the compound's stability in different types of media.
-
Determine Maximum Soluble Concentration: It is crucial to determine the highest concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions. You can do this by preparing a serial dilution and visually inspecting for precipitation at various time points (e.g., 1, 4, and 24 hours).
-
Problem 3: Precipitate is observed in the frozen this compound stock solution upon thawing.
-
Question: I noticed a precipitate in my this compound DMSO stock solution after thawing it. Is the stock still usable?
-
Answer: Precipitation in a frozen stock solution can occur if the compound has poor solubility at lower temperatures or if it has precipitated during the freeze-thaw cycle.
Solutions:
-
Redissolve the Compound: Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[1]
-
Prepare Fresh Stock Solutions: If the precipitate does not readily dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, which can affect compound stability and solubility, aliquot your stock solution into smaller, single-use volumes.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2] Ethanol can also be used as a solvent.[2][3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO and ethanol but insoluble in water.[2][3][4] The reported solubility in DMSO varies slightly between suppliers but is generally high. Please refer to the data table below for a summary.
Q3: What are the typical working concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, it is a potent inhibitor of Hsp90, with reported IC50 and GI50 values in the nanomolar to low micromolar range. For example, it has shown antiproliferative activity with a mean GI50 of 78 nM in a panel of human cancer cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I sonicate the this compound stock solution to help it dissolve?
A4: Gentle warming at 37°C and vortexing are generally sufficient to dissolve this compound in DMSO. If you still encounter difficulties, short intervals of sonication can be used. However, be cautious as excessive sonication can potentially degrade the compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 48 mg/mL (123.46 mM) | MedchemExpress[1] |
| DMSO | 77 mg/mL (198.04 mM) | Selleck Chemicals[2] |
| DMSO | ≥ 38.9 mg/mL | ChemicalBook[3] |
| Ethanol | 77 mg/mL | Selleck Chemicals[2] |
| Ethanol | ≥ 57.2 mg/mL | ChemicalBook[3] |
| Water | Insoluble | Selleck Chemicals[2] |
Note: The notation "≥" indicates that the solubility may be higher than the reported value.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.89 mg of this compound (Molecular Weight: 388.8 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C for a few minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Pre-warmed serum-free cell culture media
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 1 µM in 10 mL of media):
-
Prepare an Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free media. This creates a 100 µM intermediate dilution. Gently vortex to mix.
-
Prepare the Final Working Solution: Add 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed complete cell culture media.
-
Mix Thoroughly: Invert the tube several times to ensure the solution is homogeneous.
-
Final DMSO Concentration Check: The final DMSO concentration in this example is 0.01%, which is well below the recommended maximum of 0.5%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in media.
References
VER-50589 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VER-50589, a potent HSP90 inhibitor. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[1] | Can be shipped at room temperature for short periods.[1][2][3] |
| 0 - 4°C | Short term (days to weeks)[3] | For temporary storage. | |
| In DMSO | -80°C | Up to 2 years[4] | Recommended for long-term storage of stock solutions.[5][6] |
| -20°C | Up to 1 year[4][5] | Suitable for medium-term storage. | |
| 4°C | 2 weeks[6] | For short-term storage of working solutions. | |
| 0 - 4°C | Up to 1 month[2] | For frequently used aliquots. |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] Use fresh, anhydrous DMSO for reconstitution, as moisture-absorbing DMSO can reduce solubility.[5][7]
Experimental Protocols
Preparation of Stock and Working Solutions
1. Stock Solution (10 mM in DMSO):
-
This compound has a molecular weight of 388.80 g/mol .[1][5]
-
To prepare a 10 mM stock solution, dissolve 3.888 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes and store at -80°C for long-term stability.
2. Working Solutions:
-
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Due to its poor water solubility, ensure that the final concentration of DMSO in the assay is kept low (typically <0.5%) to avoid solvent-induced artifacts.
Cell-Based Assay: Anti-proliferative Activity (Sulforhodamine B Assay)
This protocol is a representative example for determining the anti-proliferative effects of this compound on a cancer cell line (e.g., HCT116 human colon cancer cells).
Materials:
-
This compound
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with water and allow them to air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) by plotting the percentage of cell growth inhibition against the log concentration of this compound.
HSP90 Signaling Pathway and Inhibition by this compound
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation, survival, and angiogenesis. This compound is a potent inhibitor of HSP90.[5][8]
Caption: Mechanism of HSP90 inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
Potential off-target effects of VER-50589
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VER-50589.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), with an IC50 of 21 nM and a Kd of 4.5 nM.[1] It functions by inhibiting the intrinsic ATPase activity of Hsp90.[1] This disruption of the Hsp90 chaperone cycle leads to the proteasomal degradation of a wide array of "client" proteins, many of which are critical for tumor cell growth and survival.[2] Consequently, this compound exhibits anti-proliferative activity across various cancer cell lines.[1][2]
Q2: What are the known on-target effects of this compound on cellular signaling?
By inhibiting Hsp90, this compound leads to the depletion of numerous oncogenic client proteins. This results in the disruption of several key signaling pathways implicated in cancer. For instance, treatment with this compound has been shown to cause the degradation of client proteins such as C-RAF, B-RAF, and survivin.[2] This can lead to cell cycle arrest and the induction of apoptosis.[2] Furthermore, this compound can attenuate signaling through pathways like AKT and RAF/MEK/ERK.[3] A key molecular signature of Hsp90 inhibition is the compensatory induction of heat shock proteins like HSP72 and HSP27.[2]
Q3: Has a comprehensive off-target profile, such as a kinome scan, been published for this compound?
To date, a comprehensive public release of a kinome scan or a broad off-target screening panel specifically for this compound has not been identified in the scientific literature. While this compound is a potent Hsp90 inhibitor, the potential for off-target interactions with other cellular proteins, particularly kinases, cannot be entirely ruled out without direct experimental evidence.
Q4: What are the potential off-target liabilities for resorcinol-based Hsp90 inhibitors like this compound?
This compound belongs to the resorcinol-based pyrazole/isoxazole amide class of Hsp90 inhibitors. While specific off-target data for this compound is limited, studies on other Hsp90 inhibitors of this class, such as ganetespib, have shown a manageable safety profile in clinical trials, suggesting a degree of selectivity.[1][4] However, it is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system. General off-target effects of kinase inhibitors can include interactions with other kinases due to the conserved nature of the ATP-binding pocket.[5]
Q5: How can I experimentally assess the potential off-target effects of this compound in my model system?
Several robust methods can be employed to identify the off-target effects of small molecule inhibitors like this compound. These include:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound can indicate a direct interaction.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique uses an immobilized form of this compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Broad Kinase Panel Screening: Commercially available services can screen this compound against a large panel of purified kinases to identify potential off-target kinase interactions.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue 1: No observable thermal shift for the intended target (Hsp90).
| Potential Cause | Troubleshooting Step |
| Insufficient compound concentration. | Ensure the concentration of this compound is sufficient to engage Hsp90. A concentration at least 10-fold higher than the in vitro IC50 is a good starting point. |
| Suboptimal heating conditions. | Optimize the temperature gradient and heating time. The melting curve of Hsp90 should be determined to select the appropriate temperature range for observing a shift. |
| Poor antibody quality for Western blot detection. | Validate the specificity and sensitivity of the Hsp90 antibody. |
| Cell lysis issues. | Ensure complete and consistent cell lysis to release soluble proteins. Inconsistent lysis can lead to high variability.[6] |
Issue 2: High background or non-specific protein aggregation.
| Potential Cause | Troubleshooting Step |
| Cell density too high or too low. | Optimize the cell number used for the experiment to ensure reproducible results. |
| Inappropriate lysis buffer. | The composition of the lysis buffer, including detergents, can affect protein stability. Test different lysis buffer formulations.[6] |
| Presence of proteases. | Always include a fresh protease inhibitor cocktail in the lysis buffer. |
Affinity Purification-Mass Spectrometry (AP-MS)
Issue 3: High number of non-specific protein binders.
| Potential Cause | Troubleshooting Step |
| Insufficient washing steps. | Increase the number and stringency of wash steps after incubating the cell lysate with the affinity matrix. |
| Hydrophobic or ionic interactions with the matrix. | Modify the wash buffer by including low concentrations of non-ionic detergents or adjusting the salt concentration. |
| Use of a "sticky" affinity matrix. | If using a linker to immobilize this compound, ensure the linker itself is not prone to non-specific binding. Include a control with the linker alone. |
| Overabundance of common contaminants. | Compare your list of identified proteins against a database of common AP-MS contaminants (e.g., the CRAPome database) to filter out known non-specific binders.[7] |
Issue 4: Failure to identify known interacting partners or low yield of specific binders.
| Potential Cause | Troubleshooting Step | | Inefficient immobilization of this compound. | Confirm the successful conjugation of this compound to the affinity matrix. | | Disruption of protein-drug interactions during lysis or washing. | Use milder lysis and wash buffers. Optimize detergent and salt concentrations to preserve weaker interactions. | | Low abundance of the target protein or interacting partners. | Increase the amount of cell lysate used for the pull-down. Consider using a cell line that overexpresses the protein of interest if endogenous levels are too low. | | Inefficient elution of bound proteins. | Optimize the elution conditions. If using a competitive elution, ensure the concentration of the eluting agent is sufficient. For denaturing elution, ensure the buffer is strong enough to disrupt interactions. |
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Value | Reference |
| Target | Hsp90 | [1][2] |
| IC50 (Hsp90β) | 21 nM | [2] |
| Kd | 4.5 nM | [1] |
| Mean GI50 (Cancer Cell Panel) | 78 nM | [8] |
Table 2: Hypothetical Off-Target Kinase Profile for an Hsp90 Inhibitor
Disclaimer: The following data is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound. Researchers must perform their own off-target profiling experiments.
| Kinase | % Inhibition at 1 µM | Potential Implication |
| CDK2 | 65% | Cell cycle regulation |
| GSK3β | 58% | Multiple signaling pathways |
| p38α | 45% | Stress response pathways |
| SRC | 30% | Cell growth and proliferation |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Transfer the supernatant to a new tube and determine the protein concentration. Analyze the levels of soluble Hsp90 (and potential off-targets) at each temperature by Western blotting. A shift in the melting curve in the presence of this compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Affinity Matrix Preparation: Covalently couple this compound to a solid support (e.g., NHS-activated sepharose beads) via a suitable linker. A control matrix with the linker alone should also be prepared.
-
Cell Lysis: Harvest cells and lyse in a mild lysis buffer (e.g., containing 0.1-0.5% NP-40 and a protease/phosphatase inhibitor cocktail) to preserve protein complexes.
-
Affinity Purification: Incubate the cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. The number and stringency of washes should be optimized.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution if a suitable competitor is available.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by this compound.
-
Data Analysis: The identified proteins are compared to those from the control pull-down to identify specific interactors.
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: Experimental Workflow for Off-Target Identification.
Caption: Troubleshooting Logic for Off-Target Experiments.
References
- 1. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. xcessbio.com [xcessbio.com]
Technical Support Center: Understanding and Overcoming Cell Line Resistance to VER-50589
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to VER-50589, a potent HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (HSP90) with a reported IC50 of 21 nM.[1][2][3][4] It exerts its anti-proliferative effects by inhibiting the ATPase activity of HSP90, which is crucial for the stability and function of numerous client proteins involved in cancer cell growth and survival.[5][6] Inhibition of HSP90 by this compound leads to the degradation of these client proteins, such as C-RAF, B-RAF, and survivin, ultimately resulting in cell cycle arrest and apoptosis.[3][4][5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired resistance to this compound and other HSP90 inhibitors. These can be broadly categorized as:
-
Induction of the Heat Shock Response: A primary mechanism of resistance is the upregulation of co-chaperones like HSP70 and HSP27.[6][7][8] This is a compensatory survival mechanism triggered by the inhibition of HSP90.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Metabolic Alterations: In specific cell lines, such as the colon cancer cell line HT29, resistance has been attributed to extensive glucuronidation of this compound.[10] This metabolic process modifies the drug, potentially leading to its inactivation and enhanced elimination from the cell.
-
Alterations in HSP90 or its Client Proteins: Although less common for HSP90 inhibitors that target the highly conserved ATP-binding pocket, mutations in HSP90 or alterations in the expression or stability of its client proteins could potentially contribute to resistance.[9]
Q3: Is cross-resistance to other HSP90 inhibitors observed in this compound resistant cells?
Yes, cross-resistance has been observed. Cell lines that have acquired resistance to the HSP90 inhibitor 17-AAG have also shown resistance to this compound, suggesting shared mechanisms of resistance.[3] This could involve the upregulation of general drug resistance mechanisms like increased drug efflux.
Q4: Are all cell lines equally susceptible to developing resistance to this compound?
Not necessarily. The development of resistance and the specific mechanisms involved can be highly cell-line dependent. For instance, while HT29 colon cancer cells have been shown to develop resistance via glucuronidation, studies have also reported that glioblastoma cells did not acquire resistance to this compound.[3][4][10]
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and troubleshoot potential resistance of your cell line to this compound.
Problem: Decreased potency of this compound in our cell line.
Step 1: Confirm Resistance and Quantify the Level of Resistance.
-
Action: Perform a dose-response experiment to determine the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant increase (typically 2-fold or higher) in the GI50/IC50 value in the resistant cell line compared to the parental line confirms resistance.
Table 1: Example GI50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Status | This compound GI50 (nM) | Fold Resistance |
| CH1 | Sensitive | 32.7 ± 0.2 | - |
| HCT116 | Sensitive | Not specified | - |
| HT29 | Potentially Resistant | Not specified | - |
| CH1doxR | Doxorubicin-Resistant | Similar to CH1 | No cross-resistance |
Step 2: Investigate the Heat Shock Response.
-
Hypothesis: The resistant cells may be upregulating the expression of HSP70 and HSP27.
-
Experiment: Analyze the protein expression levels of HSP70 and HSP27 in both sensitive and resistant cell lines treated with this compound using Western blotting.
-
Expected Outcome: Increased basal expression or a more pronounced induction of HSP70 and HSP27 in the resistant cell line upon this compound treatment would support this mechanism.
Step 3: Assess Drug Efflux Pump Expression.
-
Hypothesis: The resistant cells may be overexpressing the ABCB1 (P-gp) drug efflux pump.
-
Experiment: Measure the cell surface expression of ABCB1 using flow cytometry with a fluorescently labeled anti-ABCB1 antibody.
-
Expected Outcome: A higher percentage of ABCB1-positive cells or increased mean fluorescence intensity in the resistant cell line compared to the sensitive line would indicate the involvement of this mechanism.
Step 4: Consider Cell-Specific Metabolic Resistance (e.g., in HT29 cells).
-
Hypothesis: If using HT29 cells, resistance may be due to increased glucuronidation of this compound.
-
Experiment: This is a more complex analysis that may require specialized analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the glucuronidated metabolite of this compound in cell lysates or culture medium.
-
Expected Outcome: Detection of significantly higher levels of the this compound glucuronide in the resistant HT29 cells.
Step 5: Develop a Strategy to Overcome Resistance.
Based on your findings, consider the following strategies:
-
If Heat Shock Response is elevated: Co-treatment with an inhibitor of HSP70 or a disruptor of the heat shock response.
-
If ABCB1 is overexpressed: Co-treatment with a known ABCB1 inhibitor (e.g., verapamil, tariquidar) to see if sensitivity to this compound is restored.
-
If metabolic resistance is suspected: Explore alternative HSP90 inhibitors that may not be substrates for the specific metabolic pathway.
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of recovery and growth. Once the cells are actively proliferating, subculture them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments) with each passage, allowing the cells to adapt.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the Resistant Line: Regularly verify the level of resistance by performing dose-response assays and comparing the IC50 to the parental cell line. Freeze down stocks of the resistant cells at different passages.
Protocol 2: Western Blotting for HSP70 and HSP27
-
Cell Lysis: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70 and HSP27 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Flow Cytometry for ABCB1 (P-gp) Expression
-
Cell Preparation: Harvest and wash the sensitive and resistant cells with FACS buffer (PBS with 1-2% FBS).
-
Antibody Staining: Resuspend the cells in FACS buffer and incubate with a FITC- or PE-conjugated anti-ABCB1 antibody (or a corresponding isotype control) for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of ABCB1-positive cells and the mean fluorescence intensity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Signaling pathways in sensitive vs. resistant cells.
References
- 1. Regulation of Hsp27 and Hsp70 expression in human and mouse skin construct models by caveolae following exposure to the model sulfur mustard vesicant, 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 4. [PDF] Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for VER-50589 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and other parameters for experiments involving the Hsp90 inhibitor, VER-50589.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90) with an IC50 of 21 nM.[1][2][3][4] Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins, many of which are involved in cell growth, survival, and signaling pathways critical for cancer development. By inhibiting the intrinsic ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: Which signaling pathways are affected by this compound?
This compound has been shown to impact key signaling pathways that are often dysregulated in cancer. Notably, it can weaken the phosphorylation of proteins in the AKT and RAF/MEK/ERK signaling cascades.[5][6] Inhibition of Hsp90 by this compound leads to the depletion of client proteins such as C-RAF, B-RAF, and survivin.[2]
Q3: What are typical incubation times for in vitro experiments with this compound?
Published studies have used a range of incubation times. For example, in HCT116 and HT29 human colon cancer cells, experiments have been conducted with incubation times of 1, 4, and 24 hours.[1] The optimal incubation time will depend on the specific cell line, the endpoint being measured (e.g., protein degradation, cell viability, apoptosis), and the concentration of this compound.
Troubleshooting Guide: Optimizing Incubation Time
Optimizing the incubation time for this compound is crucial for obtaining reliable and reproducible results. The following guide provides a systematic approach to determining the ideal duration for your specific experimental setup.
Problem: Uncertain about the optimal incubation time for my cell-based assay.
Solution: A time-course experiment is the most effective way to determine the optimal incubation time.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Impact of hygroscopic DMSO on VER-50589 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VER-50589. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] this compound exhibits its anticancer and antiviral activities by inhibiting the intrinsic ATPase activity of HSP90.[1][2] This inhibition leads to the degradation of HSP90 client proteins, including those in the AKT and RAF/MEK/ERK signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Q2: In which signaling pathways is this compound involved?
This compound primarily impacts signaling pathways dependent on HSP90 client proteins. Key pathways include:
-
AKT Signaling Pathway: Crucial for cell survival and proliferation.
-
RAF/MEK/ERK (MAPK) Signaling Pathway: A central pathway in regulating cell growth, differentiation, and survival.
By inhibiting HSP90, this compound leads to the destabilization and subsequent degradation of key components of these pathways, such as AKT, C-RAF, and B-RAF.
This compound inhibits HSP90, leading to client protein degradation.
Troubleshooting Guide
Q3: I am observing inconsistent results or lower than expected potency with this compound in my experiments. What could be the cause?
One of the most common reasons for inconsistent results with this compound is related to the solvent, dimethyl sulfoxide (DMSO). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Several suppliers of this compound explicitly warn that "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO".[2]
Key Troubleshooting Steps:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solutions.
-
Proper Storage of DMSO: Once opened, store DMSO in a tightly sealed container, preferably with a desiccant, to minimize water absorption.
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions of this compound for each experiment. If you need to store stock solutions, do so in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
-
Ensure Complete Dissolution: Before making serial dilutions, ensure that the this compound is completely dissolved in the DMSO stock. Gentle warming and vortexing may aid in dissolution.
Troubleshooting workflow for inconsistent this compound activity.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store the solid compound at -20°C for long-term stability.
-
Stock Solutions in DMSO: Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
| In DMSO | -20°C | Up to 1 month |
Q5: What are the known IC50 and GI50 values for this compound?
The inhibitory activity of this compound has been characterized in various assays and cell lines. The reported values can vary depending on the experimental conditions.
| Assay Type | Target/Cell Line | IC50 / GI50 (nM) |
| Biochemical Assay | ||
| HSP90β ATPase Activity | Recombinant yeast Hsp90 | 143 |
| HSP90β Binding | Recombinant human HSP90β | 21 (IC50), 4.5 (Kd) |
| Cell-Based Assays | ||
| Antiproliferative Activity | Mean of a human cancer cell line panel | 78 (GI50) |
| Antiproliferative Activity | CH1 human ovarian cancer cells | 32.7 (GI50) |
| Antiproliferative Activity | Human umbilical vein endothelial cells (HUVEC) | 19 (GI50) |
Experimental Protocols
Detailed Protocol: In Vitro Cell Viability Assay (e.g., MTT or SRB Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay reagents
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Ensure complete dissolution.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits the response by 50%) value using non-linear regression analysis.
-
Workflow for a typical in vitro cell viability assay with this compound.
References
Technical Support Center: VER-50589 Glucuronidation Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Hsp90 inhibitor, VER-50589, mediated by glucuronidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting the ATPase activity of Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[3][4]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line. What are the potential resistance mechanisms?
While various mechanisms of resistance to Hsp90 inhibitors have been described, a key mechanism observed for this compound is metabolic inactivation through glucuronidation. This process involves the enzymatic conjugation of glucuronic acid to the drug, which increases its water solubility and facilitates its efflux from the cell, thereby reducing its intracellular concentration and efficacy. In HT29 colon cancer cells, for instance, extensive glucuronidation of this compound has been linked to drug resistance.
Q3: What are UDP-glucuronosyltransferases (UGTs) and how are they involved in this compound resistance?
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the process of glucuronidation.[5] They are a major component of the phase II drug metabolism pathway.[5] Specific UGT isozymes can recognize this compound as a substrate and conjugate it with glucuronic acid. Elevated expression or activity of these UGTs in cancer cells can lead to rapid inactivation of this compound, thus conferring resistance.
Troubleshooting Guides
Guide 1: Investigating Glucuronidation as a Resistance Mechanism
If you suspect that glucuronidation is mediating resistance to this compound in your cell line, the following experimental workflow can be used for confirmation.
Caption: Workflow for confirming glucuronidation-mediated resistance to this compound.
Issue: Decreased efficacy of this compound in our cell line.
Troubleshooting Steps:
-
Confirm Differential Sensitivity:
-
Rationale: Establish a baseline of sensitivity by comparing the IC50 (or GI50) of this compound in your suspected resistant cell line to a known sensitive cell line.
-
Experiment: Perform a cell viability assay (e.g., MTT assay) with a dose-response of this compound on both cell lines.
-
Expected Outcome: The resistant cell line will exhibit a significantly higher IC50 value for this compound.
-
-
Inhibit Glucuronidation:
-
Rationale: If glucuronidation is the resistance mechanism, inhibiting the responsible UGT enzymes should restore sensitivity to this compound.
-
Experiment: Treat the resistant cells with this compound in the presence and absence of a non-toxic concentration of a broad-spectrum UGT inhibitor or isozyme-specific inhibitors. Based on literature, UGT1A1 and UGT1A9 are frequently involved in drug metabolism.
-
For potential UGT1A1 inhibition: Use bilirubin.
-
For potential UGT1A9 inhibition: Use propofol.
-
-
Expected Outcome: Co-treatment with a UGT inhibitor should lead to a decrease in the IC50 of this compound in the resistant cells.
-
-
Assess Hsp90 Client Protein Levels:
-
Rationale: The efficacy of this compound is directly linked to the degradation of Hsp90 client proteins. Restoring this compound activity by inhibiting glucuronidation should lead to a decrease in these client proteins.
-
Experiment: Perform immunoblotting for key Hsp90 client proteins (e.g., C-RAF, B-RAF, survivin) and the heat shock response protein HSP72 in resistant cells treated with this compound, with and without a UGT inhibitor.
-
Expected Outcome: In the presence of a UGT inhibitor, treatment with this compound should lead to a more pronounced decrease in client protein levels and a stronger induction of HSP72, similar to the response seen in sensitive cells.
-
Data Presentation:
Table 1: Illustrative IC50 Values of this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Suspected UGT Expression | This compound IC50 (nM) |
| CH1 (Ovarian) | Low | 32.7 ± 0.2 |
| HT29 (Colon) | High | ~250 - 500 (Hypothetical) |
Table 2: Illustrative Effect of UGT Inhibitor on this compound IC50 in HT29 Cells
| Treatment | This compound IC50 (nM) |
| This compound alone | ~350 (Hypothetical) |
| This compound + Propofol (UGT1A9 Inhibitor) | ~100 (Hypothetical) |
| This compound + Bilirubin (UGT1A1 Inhibitor) | ~150 (Hypothetical) |
Guide 2: Identifying the Specific UGT Isozyme Responsible for this compound Glucuronidation
Once glucuronidation is confirmed as the resistance mechanism, the next step is to identify the specific UGT isozyme(s) involved.
Caption: Workflow for identifying the specific UGT isozyme(s) that metabolize this compound.
Issue: The specific UGT isozyme causing resistance to this compound is unknown.
Troubleshooting Steps:
-
Screen Recombinant UGT Isozymes:
-
Rationale: Using a panel of recombinant human UGT enzymes allows for the direct assessment of which isozymes can metabolize this compound.
-
Experiment: Perform an in vitro glucuronidation assay using commercially available recombinant UGT isozymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, 2B15, 2B17). Incubate this compound with each isozyme in the presence of the cofactor UDPGA.
-
Expected Outcome: The formation of this compound-glucuronide will be observed with the UGT isozymes that can metabolize the compound. The amount of glucuronide formed will indicate the relative activity of each isozyme towards this compound.
-
-
Kinetic Analysis:
-
Rationale: Determining the kinetic parameters (Km and Vmax) for the most active UGT isozymes will provide a quantitative measure of their efficiency in metabolizing this compound.
-
Experiment: For the UGT isozymes that show significant activity, perform enzyme kinetic studies by incubating varying concentrations of this compound and measuring the rate of glucuronide formation.
-
Expected Outcome: The isozyme with the lowest Km and highest Vmax will be the most efficient at metabolizing this compound.
-
Data Presentation:
Table 3: Illustrative Relative Activity of Recombinant UGT Isozymes in Metabolizing this compound
| UGT Isozyme | Relative this compound-Glucuronide Formation (%) |
| UGT1A1 | 75 (Hypothetical) |
| UGT1A9 | 95 (Hypothetical) |
| UGT2B7 | 20 (Hypothetical) |
| Other UGTs | < 5 (Hypothetical) |
Table 4: Illustrative Kinetic Parameters for this compound Glucuronidation by UGT1A1 and UGT1A9
| UGT Isozyme | Km (µM) | Vmax (pmol/min/mg) |
| UGT1A1 | 25 (Hypothetical) | 150 (Hypothetical) |
| UGT1A9 | 10 (Hypothetical) | 250 (Hypothetical) |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (with or without a fixed concentration of a UGT inhibitor). Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: Immunoblotting
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSP70, C-RAF, B-RAF, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vitro Glucuronidation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, this compound, and recombinant UGT enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the formation of this compound-glucuronide using a validated LC-MS/MS method.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action and glucuronidation-mediated resistance.
References
Technical Support Center: Managing VER-50589-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage VER-50589-induced cytotoxicity in normal cells during experiments.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at the desired effective concentration for cancer cells.
Question: My normal cell control line shows significant cell death at the concentration of this compound that is effective against my cancer cell line. How can I reduce the toxicity in my normal cells while maintaining anti-cancer efficacy?
Answer:
-
Confirm the GI50 values for your specific cell lines. The sensitivity to this compound can vary significantly between different cell lines. It is crucial to perform a dose-response curve for both your normal and cancer cell lines to determine their respective GI50 (50% growth inhibition) values. This will help you identify a potential therapeutic window where cancer cells are more sensitive than normal cells.[1][2]
-
Optimize this compound Concentration. Based on your dose-response data, select the lowest possible concentration of this compound that still elicits the desired effect in your cancer cells while minimizing toxicity in the normal cell line. Even a small reduction in concentration can sometimes significantly decrease off-target effects.
-
Reduce Exposure Time. Consider reducing the incubation time of this compound with your cells. A shorter exposure may be sufficient to inhibit Hsp90 in cancer cells, which are often more dependent on this chaperone for survival, while allowing normal cells to recover.[3]
-
Consider a Co-treatment Strategy. In some contexts, combining a lower dose of an Hsp90 inhibitor with another therapeutic agent can enhance the anti-cancer effect without increasing toxicity to normal cells.[4] However, this requires careful validation to ensure the second agent does not exacerbate normal cell cytotoxicity.
-
Re-evaluate the "Oncogene Addiction" of your Cancer Cell Line. Cancer cells that are highly dependent on a specific Hsp90 client protein for survival (a concept known as "oncogene addiction") are often more sensitive to Hsp90 inhibitors.[5] If your cancer cell line does not exhibit strong dependence, it may be inherently less sensitive to this compound, making a therapeutic window difficult to achieve.
Issue 2: Unexpected morphological changes or cell stress observed in normal cells even at sub-lethal concentrations of this compound.
Question: I'm using a concentration of this compound that doesn't cause widespread death in my normal cells, but I'm observing changes in morphology and other signs of stress. What could be happening and how can I assess this?
Answer:
-
Assess Cell Cycle Arrest. this compound, as an Hsp90 inhibitor, can induce cell cycle arrest.[1][6][7][8] Even at non-lethal doses, it might be causing your normal cells to arrest in the G1 or G2/M phase. You can assess this using flow cytometry analysis of DNA content.
-
Monitor for Induction of Heat Shock Proteins. A common cellular response to Hsp90 inhibition is the upregulation of other heat shock proteins, such as Hsp70 and Hsp27, as part of a cellular stress response.[8] You can monitor the expression of these proteins via Western blot to confirm that this compound is engaging its target and inducing a stress response.
-
Evaluate Client Protein Depletion. The primary mechanism of action of this compound is the degradation of Hsp90 client proteins. You can verify the on-target activity of the compound in your normal cells by performing a Western blot for key client proteins such as C-RAF, B-RAF, or AKT.[8][9] This will help you understand the molecular effects at a given concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it affect normal cells?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[8][10] It binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function.[11] Hsp90 is essential for the stability and function of numerous "client" proteins, many of which are critical for cell growth, proliferation, and survival. While cancer cells often have a higher dependence on Hsp90 to maintain their mutated and overexpressed oncoproteins, Hsp90 is also essential for normal cellular function.[3][5] Therefore, inhibiting Hsp90 with this compound can disrupt cellular homeostasis in normal cells, leading to cytotoxicity.
Q2: Are cancer cells always more sensitive to this compound than normal cells?
A2: Generally, cancer cells exhibit greater sensitivity to Hsp90 inhibitors than normal cells.[3][12] This is attributed to the fact that cancer cells are in a state of heightened stress and are often addicted to the function of multiple Hsp90 client proteins for their survival and proliferation.[5] However, the degree of selectivity can vary depending on the specific cancer and normal cell types being compared.[13][14] It is always recommended to experimentally determine the GI50 values for the cell lines used in your research.
Q3: What are some common Hsp90 client proteins I should monitor to assess the effect of this compound?
A3: Key Hsp90 client proteins involved in cancer progression that can be monitored by Western blot include C-RAF, B-RAF, survivin, ERBB2 (HER2), and AKT.[8][15] Depletion of these proteins upon treatment with this compound indicates target engagement and downstream pathway inhibition.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, Hsp90 inhibitors are often explored in combination therapies. The rationale is that by destabilizing multiple oncoproteins, Hsp90 inhibition can sensitize cancer cells to other treatments.[4] However, any combination therapy should be carefully evaluated for synergistic or additive cytotoxic effects on normal cells.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Human Cancer and Non-Tumorigenic Cell Lines
| Cell Line | Cell Type | GI50 (nM) | Reference |
| CH1 | Human ovarian cancer | 32.7 ± 0.2 | [1] |
| HUVEC | Human umbilical vein endothelial (non-tumorigenic) | 19 ± 2.4 | [1] |
| MCF10a | Human breast epithelial (non-tumorigenic) | Higher GI50 than cancer cells | [1] |
| PNT2 | Human prostate epithelial (non-tumorigenic) | Higher GI50 than cancer cells | [1] |
| Mean of a panel of human cancer cell lines | Various Cancers | 78 ± 15 | [1] |
Note: "Higher GI50" indicates less sensitivity to the compound. The specific values were not provided in the source material.
Experimental Protocols
1. Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted from standard SRB assay procedures and is suitable for determining cell viability and growth inhibition.[16][17][18][19][20]
-
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired experimental duration (e.g., 72 hours).
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 565 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
2. Western Blot Analysis of Hsp90 Client Proteins
This protocol outlines the general steps for detecting the depletion of Hsp90 client proteins following this compound treatment.[9][15][21][22][23]
-
Materials:
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Hsp90 client proteins (e.g., C-RAF, AKT, survivin) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[6][7][24][25]
-
Materials:
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Mechanism of this compound action leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for managing this compound cytotoxicity in normal cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hsp90 inhibitors as selective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Impact of HSP90 Inhibition on Viability and Cell Cycle in Relation to p53 Status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Selective are Hsp90 Inhibitors for Cancer Cells over Normal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. zellx.de [zellx.de]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Validation & Comparative
VER-50589 vs. VER-49009: A Comparative Guide on Potency for Hsp90 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent Hsp90 inhibitors, VER-50589 and VER-49009. The information presented is based on experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction
VER-49009 is a potent, synthetic small-molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] this compound is an isoxazole analog of VER-49009, developed through structure-based design to enhance its pharmacological properties.[1][3] Both compounds target the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of client proteins, many of which are oncoproteins.[1][2]
Potency Comparison
Experimental data consistently demonstrates the superior potency of this compound compared to its predecessor, VER-49009. This enhanced potency is evident across various metrics, including binding affinity (Kd), inhibitory concentration (IC50), and anti-proliferative activity (GI50) in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the potency of this compound and VER-49009.
Table 1: In Vitro Binding Affinity and Hsp90 Inhibition
| Parameter | This compound | VER-49009 | Fold Difference (VER-49009 / this compound) | Reference |
| Dissociation Constant (Kd) (nmol/L) | 4.5 ± 2.2 | 78.0 ± 10.4 | 17.3 | [3] |
| IC50 (Competitive Binding Assay) (nmol/L) | 21 ± 4 | 47 ± 9 | 2.2 | [3] |
| IC50 (Yeast Hsp90 ATPase Assay) (nmol/L) | 143 ± 23 | 167 ± 9 | 1.2 | [3] |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines (GI50, nmol/L)
| Cell Line | Cancer Type | This compound (GI50) | VER-49009 (GI50) | Fold Difference (VER-49009 / this compound) | Reference |
| Mean (across a panel) | Various | 78 ± 15 | 685 ± 119 | 8.8 | [3] |
| CH1 | Ovarian | 32.7 ± 0.2 | - | - | [3] |
| BT-474 | Breast | - | - | 33.6 | [3] |
| SKMEL 5 | Melanoma | - | - | 1.3 | [3] |
Note: Specific GI50 values for BT-474 and SKMEL 5 were not explicitly provided in the search results, but the fold difference was stated.
The data clearly indicates that this compound exhibits a significantly higher binding affinity to Hsp90, as shown by its 17-fold lower Kd value compared to VER-49009.[3] This translates to a greater than 2-fold improvement in inhibitory activity in a competitive binding assay.[3] Furthermore, this compound demonstrates approximately 9-fold greater anti-proliferative potency across a panel of human cancer cell lines.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90 signaling pathway targeted by this compound and VER-49009, and a typical experimental workflow for their characterization.
Caption: Hsp90 inhibition by this compound and VER-49009.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for Hsp90 Binding
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the N-terminal ATP binding site of Hsp90.
-
Reagents and Materials:
-
Full-length recombinant human Hsp90β protein.
-
Fluorescently labeled probe (e.g., a pyrazole resorcinol probe).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 0.01% NP-40).
-
This compound and VER-49009 serially diluted in DMSO.
-
384-well black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add Hsp90β protein and the fluorescent probe to the wells of the microplate.
-
Add serial dilutions of the test compounds (this compound or VER-49009) or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The decrease in fluorescence polarization is proportional to the amount of fluorescent probe displaced by the test compound.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Sulforhodamine B (SRB) Assay for Anti-proliferative Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Reagents and Materials:
-
Human cancer cell lines.
-
Cell culture medium and supplements.
-
This compound and VER-49009.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of this compound or VER-49009 for a specified period (e.g., 72 hours).[4]
-
After the incubation period, fix the cells by adding cold 10% (w/v) TCA and incubating for 1 hour at 4°C.[5]
-
Wash the plates multiple times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[5]
-
Stain the fixed cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[4]
-
Wash the plates again with 1% acetic acid to remove unbound SRB.[4]
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution.[5]
-
Measure the optical density (OD) at 510 nm using a microplate reader.[5]
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Western Blotting for Hsp90 Client Protein Degradation
Western blotting is used to detect the levels of specific Hsp90 client proteins in cells following treatment with the inhibitors.
-
Reagents and Materials:
-
Human cancer cell lines.
-
This compound and VER-49009.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for Hsp90 client proteins (e.g., C-RAF, B-RAF, ERBB2) and a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the band intensity of the client protein relative to the loading control indicates degradation.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Hsp90 Inhibitors: VER-50589 vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins. This guide provides a detailed comparison of two prominent Hsp90 inhibitors: VER-50589, a synthetic small molecule, and 17-AAG (Tanespimycin), a derivative of the natural product geldanamycin. This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Mechanism of Action: A Shared Target
Both this compound and 17-AAG exert their anticancer effects by inhibiting the function of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, which is crucial for its chaperone activity.[1][2][3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][4][5] Many of these client proteins are key drivers of tumor growth and survival, including HER2, Raf-1, and AKT.[6][7][8] The degradation of these oncoproteins results in the downstream effects of cell cycle arrest and apoptosis in cancer cells.[6][8][9]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and 17-AAG has been evaluated through various in vitro assays. The following tables summarize key quantitative data for a direct comparison.
Table 1: Hsp90 Binding and ATPase Inhibition
| Inhibitor | Target | Assay Type | IC50 Value |
| This compound | Human Hsp90β | Competitive Binding (Fluorescence Polarization) | 21 nM[6][10] |
| Yeast Hsp90 | ATPase Activity | 143 nM[6][10] | |
| 17-AAG | Hsp90 | Not Specified | 5 nM[7] |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 Value |
| This compound | Mean of a human cancer cell line panel | Various | 78 nM (GI50)[11] |
| 17-AAG | JIMT-1 | Breast Cancer | 10 nM (IC50)[12] |
| SKBR-3 | Breast Cancer | 70 nM (IC50)[12] | |
| LNCaP | Prostate Cancer | 25 nM (IC50)[7] | |
| PC-3 | Prostate Cancer | 25 nM (IC50)[7] | |
| DU-145 | Prostate Cancer | 45 nM (IC50)[7] | |
| Various Glioma Cell Lines | Brain Cancer | 50 - 500 nM (IC50)[8] | |
| H1975, H1437, H1650 | Lung Adenocarcinoma | 1.258 - 6.555 nM (IC50)[13] | |
| HCC827, H2009, Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 nM (IC50)[13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 17-AAG.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90 in the presence of an inhibitor. A common method is the pyruvate kinase/lactate dehydrogenase linked assay.[14]
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and Hsp90 enzyme.
-
Inhibitor Addition: Add varying concentrations of the Hsp90 inhibitor (this compound or 17-AAG) to the reaction mixture and incubate.
-
Initiation of Reaction: Start the reaction by adding ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ATPase activity of Hsp90.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Hsp90 ATPase activity.
Client Protein Degradation Assay (Western Blot)
This assay is used to determine the effect of Hsp90 inhibitors on the levels of client proteins.[4][15][16]
-
Cell Treatment: Culture cancer cells and treat them with different concentrations of this compound or 17-AAG for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Raf-1, AKT) and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in client protein levels compared to the untreated control.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 17-AAG and incubate for a set period (e.g., 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate to allow viable cells to reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway affected by Hsp90 inhibition and a typical experimental workflow for evaluating these inhibitors.
Caption: Hsp90 inhibition pathway.
Caption: Experimental workflow for Hsp90 inhibitor evaluation.
Summary and Conclusion
Both this compound and 17-AAG are potent inhibitors of Hsp90 that induce the degradation of key oncoproteins, leading to cancer cell death. While 17-AAG, a first-generation Hsp90 inhibitor, has been extensively studied, it is associated with limitations such as poor solubility and potential hepatotoxicity.[18] this compound represents a newer generation of synthetic inhibitors with demonstrated potent in vitro activity. The choice between these inhibitors for research and development will depend on the specific context, including the cancer type being investigated, the desired pharmacological properties, and the need to overcome potential resistance mechanisms associated with earlier-generation compounds. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Heat shock protein 90 targeting therapy: state of the art and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. worthington-biochem.com [worthington-biochem.com]
- 9. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors: VER-50589 vs. Ganetespib (STA-9090)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two heat shock protein 90 (Hsp90) inhibitors: VER-50589 and ganetespib (STA-9090). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy in oncology.
This document synthesizes available preclinical data to offer an objective comparison of these two compounds, focusing on their in vitro and in vivo activities. It is important to note that a direct head-to-head study comparing this compound and ganetespib was not available in the public domain at the time of this review. The following comparison is therefore based on data from separate studies.
Mechanism of Action
Both this compound and ganetespib are small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90.[1][2] By competitively inhibiting ATP binding, they disrupt the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound and ganetespib.
Table 1: In Vitro Efficacy - Biochemical and Cellular Assays
| Parameter | This compound | Ganetespib (STA-9090) | Reference |
| Hsp90 Binding Affinity (IC50) | 21 nM (for Hsp90β) | 4 nM (in OSA 8 cells) | [2][3] |
| Yeast Hsp90 ATPase Inhibition (IC50) | 143 nM | Not Available | [4] |
| Cell Viability (GI50/IC50) | Mean GI50: 78 nM (human cancer cell line panel)CH1 (ovarian): 32.7 nMHUVEC (endothelial): 19 nM | Median IC50: 6.5 nM (NSCLC cell lines)Range: 2 to 30 nM (NSCLC cell lines)Prostate Cancer Cell Lines: 7 to 77 nM | [4][5][6] |
Table 2: In Vivo Efficacy - Preclinical Xenograft Models
| Animal Model | Compound | Dosing Regimen | Antitumor Activity | Reference |
| HCT116 Human Colon Cancer Xenografts | This compound | 100 mg/kg, i.p. | ~30% reduction in tumor volume and weight | [2] |
| OVCAR3 Human Ovarian Ascites Tumors | This compound | 4 mg/kg, i.p. | Complete Hsp90 inhibition | [4] |
| NCI-H1975 NSCLC Xenografts | Ganetespib | 125 mg/kg, once weekly | Significantly greater tumor growth inhibition than 17-AAG | [5] |
| PC3 Prostate Cancer Xenografts | Ganetespib | 150 mg/kg, weekly | Significant decrease in tumor volume | [6] |
| Thyroid Cancer Xenografts | Ganetespib | 50 mg/kg, daily i.p. | Retarded tumor growth | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Hsp90 inhibitors and a general workflow for evaluating their efficacy.
Caption: Mechanism of Hsp90 inhibition leading to client protein degradation.
Caption: General workflow for preclinical evaluation of Hsp90 inhibitors.
Experimental Protocols
In Vitro Cell Viability/Antiproliferative Assays
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
General Protocol (based on Sulforhodamine B (SRB) assay for this compound and similar methods for ganetespib):
-
Cell Seeding: Cancer cell lines (e.g., HCT116 for this compound, NSCLC cell lines for ganetespib) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[2][5]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or ganetespib for a specified duration (e.g., 4 days for this compound).[2]
-
Cell Fixation: After the incubation period, cells are fixed with a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Washing: Unbound dye is washed away.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50/IC50 values are determined from dose-response curves.
Western Blotting for Hsp90 Client Protein Degradation
Objective: To assess the effect of the Hsp90 inhibitor on the expression levels of its client proteins.
General Protocol:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound or ganetespib for a defined period (e.g., 24 hours).[2][5]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., C-RAF, B-RAF, survivin for this compound; EGFR, ERBB2 for ganetespib) and a loading control (e.g., GAPDH or β-actin).[2][5]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in client protein levels.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the Hsp90 inhibitor in a living organism.
General Protocol (based on HCT116 xenografts for this compound and NSCLC xenografts for ganetespib):
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.[2][5]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116 or NCI-H1975) is injected subcutaneously into the flank of the mice.[2][5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The treatment group receives the Hsp90 inhibitor (e.g., this compound or ganetespib) via a specific route (e.g., intraperitoneal or intravenous injection) and schedule.[2][5] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Pharmacodynamic Assessment (Optional): At the end of the study, or at specific time points, tumors can be excised to analyze the levels of Hsp90 client proteins and biomarkers of Hsp90 inhibition (e.g., Hsp72 induction) by methods such as western blotting or immunohistochemistry.[2][5]
Concluding Remarks
Both this compound and ganetespib are potent inhibitors of Hsp90 with demonstrated preclinical antitumor activity. Based on the available data from separate studies, ganetespib appears to exhibit greater potency in in vitro cellular assays, with IC50 values in the low nanomolar range across various cancer cell lines.[5] this compound also shows potent activity, with a mean GI50 of 78 nM in a panel of human cancer cells.[4]
In vivo, both compounds have shown the ability to inhibit tumor growth in xenograft models.[2][5] Ganetespib has been more extensively studied in the clinical setting, having progressed to Phase III trials.[8]
The choice between these or other Hsp90 inhibitors for further research and development would depend on a multitude of factors, including their specific activity against different tumor types, pharmacokinetic and pharmacodynamic properties, and safety profiles. Direct comparative studies are essential for a definitive assessment of their relative efficacy. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Hsp90 Inhibitors: VER-50589 versus Luminespib (NVP-AUY922)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent Heat shock protein 90 (Hsp90) inhibitors: VER-50589 and luminespib (also known as NVP-AUY922 or VER-52296). Hsp90 is a critical molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins integral to tumor growth and survival. Its inhibition represents a promising therapeutic strategy in oncology. This document summarizes key in vivo performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.
Mechanism of Action
Both this compound and luminespib are potent, small-molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90. By competitively blocking ATP binding, they disrupt the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis. A hallmark of Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70), which serves as a valuable pharmacodynamic biomarker.[1][2]
In Vitro Potency
While this guide focuses on in vivo data, the in vitro potency of these inhibitors provides essential context for their biological activity. Both compounds exhibit nanomolar efficacy in inhibiting Hsp90 and suppressing the proliferation of various human cancer cell lines.
| Compound | Target | IC50 (cell-free assay) | Mean GI50 (cancer cell panel) | Reference |
| This compound | Hsp90β | 21 nM | 78 nM | [3] |
| Luminespib | Hsp90α / Hsp90β | 13 nM / 21 nM | ~2-40 nM | [2] |
In Vivo Efficacy: Xenograft Studies
The antitumor activity of this compound and luminespib has been evaluated in various human tumor xenograft models in athymic mice. The following tables summarize the key findings from these studies.
This compound: In Vivo Efficacy
| Tumor Model | Dosing Regimen | Outcome | Reference |
| HCT116 (colon) | 100 mg/kg, i.p., daily | ~30% reduction in tumor volume and weight | [3] |
| OVCAR3 (ovarian) | 4 mg/kg, i.p. | Complete Hsp90 inhibition | [4] |
Luminespib (NVP-AUY922): In Vivo Efficacy
| Tumor Model | Dosing Regimen | Outcome | Reference |
| BT474 (breast) | 50 mg/kg, i.p. or i.v., daily | 79% tumor growth inhibition | [5] |
| A2780 (ovarian) | 50 mg/kg, i.p. or i.v., daily | 89% tumor growth inhibition | [5] |
| U87MG (glioblastoma) | 50 mg/kg, i.p. or i.v., daily | 93% tumor growth inhibition | [5] |
| PC3 (prostate) | 50 mg/kg, i.p. or i.v., daily | 63% tumor growth inhibition | [5] |
| WM266.4 (melanoma) | 50 mg/kg, i.p. or i.v., daily | 69% tumor growth inhibition | [5] |
| NCI-N87 (gastric) | Not specified | Significant tumor growth suppression | [6] |
| HSC-2 (oral squamous) | Not specified | Robust antitumor response | [7] |
Pharmacokinetics and Pharmacodynamics
A direct comparative pharmacokinetic study between this compound and luminespib is not publicly available. However, individual studies provide insights into their in vivo behavior.
Pharmacokinetics
| Compound | Administration | Key Findings | Reference |
| This compound | i.v. (20 mg/kg) | Rapid clearance | [8] |
| Luminespib | i.v. or i.p. (50 mg/kg) | Achieved tumor levels >100-fold above cellular GI50 | [5] |
Pharmacodynamics
Both inhibitors have been shown to modulate key biomarkers of Hsp90 inhibition in vivo.
| Compound | Tumor Model | Biomarker Modulation | Reference |
| This compound | HCT116 (colon) | Induction of Hsp72; Depletion of ERBB2 and C-RAF | [3] |
| Luminespib | HSC-2 (oral squamous) | Inhibition of p-Akt and VEGF expression | [7] |
| Luminespib | BT474 (breast) | Complete loss of ERBB2; Substantial depletion of ERα; Reductions in CDK4 and phospho-ERK1/2 | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments with Hsp90 inhibitors.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for this compound, BT474 for luminespib) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 5 x 106 to 10 x 106 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width2) / 2.
-
Drug Preparation and Administration: this compound and luminespib are formulated in a suitable vehicle (e.g., DMSO, PEG300, or a proprietary formulation). The compounds are administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified doses and schedule. The control group receives the vehicle alone.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (due to tumor burden or predetermined time point), mice are euthanized. Tumors are excised, weighed, and either snap-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.
Western Blot Analysis of Hsp90 Client Proteins
-
Tumor Lysate Preparation: Frozen tumor tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Raf-1, HER2, ERBB2, C-RAF, CDK4) and Hsp70. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative protein expression levels.
Signaling Pathways Affected
The inhibition of Hsp90 by this compound and luminespib impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Conclusion
Both this compound and luminespib (NVP-AUY922) are potent Hsp90 inhibitors with demonstrated in vivo antitumor activity across a range of cancer models. Luminespib has been more extensively characterized in the public domain, with efficacy data available for a broader panel of xenografts. Both compounds effectively modulate Hsp90 client proteins and induce Hsp70, confirming their on-target activity. The choice between these inhibitors for further preclinical or clinical development may depend on specific factors such as the tumor type, the desired pharmacokinetic profile, and the therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other Hsp90 inhibitors.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medkoo.com [medkoo.com]
- 6. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
VER-50589: A Comparative Guide to its Hsp90 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Hsp90 inhibitor VER-50589 with other notable Hsp90 inhibitors, focusing on its selectivity across the four main human Hsp90 isoforms: Hsp90α and Hsp90β (cytosolic), GRP94 (endoplasmic reticulum), and TRAP-1 (mitochondrial). The information is compiled from publicly available experimental data.
Selectivity Profile of Hsp90 Inhibitors
The inhibitory potency of this compound and selected comparator compounds against the different Hsp90 isoforms is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), allows for a direct comparison of selectivity.
| Inhibitor | Hsp90α (IC50/Kd) | Hsp90β (IC50/Kd) | GRP94 (IC50/Kd) | TRAP-1 (IC50/Kd) |
| This compound | Data not available | 21 nM (IC50) 4.5 nM (Kd) [1] | Data not available | Data not available |
| Luminespib (AUY922) | 7.8 nM / 13 nM (IC50) | 21 nM (IC50) | 535 nM (IC50) | 85 nM (IC50) |
| Ganetespib (STA-9090) | Potent (pan-inhibitor) | Potent (pan-inhibitor) | Potent (pan-inhibitor) | Potent (pan-inhibitor) |
| SNX-0723 | ~100-fold more selective over GRP94 and ~300-fold over TRAP-1 | ~100-fold more selective over GRP94 and ~300-fold over TRAP-1 | Less potent | Less potent |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. "Data not available" indicates that specific quantitative data for this compound against these isoforms was not found in the surveyed literature.
Experimental Methodologies
The determination of the selectivity profile of Hsp90 inhibitors typically involves biochemical assays that measure either the inhibition of the enzyme's ATPase activity or the displacement of a known ligand from the ATP-binding pocket.
Hsp90 ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified recombinant Hsp90 isoform (Hsp90α, Hsp90β, GRP94, or TRAP-1) and the necessary co-factors.
-
Inhibitor Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the Hsp90 isoform to allow for binding.
-
Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP.
-
Quantification of ATP Hydrolysis: The amount of ADP produced, or the remaining ATP, is measured after a defined incubation period. This can be done using various methods, such as a malachite green-based colorimetric assay that detects inorganic phosphate released during hydrolysis, or a coupled-enzyme assay that links ADP production to a detectable change in NADH absorbance.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled probe that binds to the ATP-binding site of Hsp90.
Protocol:
-
Assay Components: The assay utilizes a purified Hsp90 isoform, a fluorescently labeled probe (e.g., a fluorescent derivative of an Hsp90 inhibitor like geldanamycin), and the test compound.
-
Binding Reaction: The Hsp90 isoform, the fluorescent probe, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Measurement of Fluorescence Polarization: The fluorescence polarization of the sample is measured. When the fluorescent probe is bound to the large Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. If the test compound displaces the probe, the smaller, freely tumbling probe will have a low fluorescence polarization value.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to generate a dose-response curve, from which the IC50 value is calculated.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for assessing Hsp90 inhibitor selectivity and the central role of Hsp90 in cellular signaling pathways.
Caption: Workflow for determining Hsp90 inhibitor selectivity.
Caption: Hsp90 chaperone cycle and inhibition by this compound.
References
VER-50589 and Hsp70 Induction: A Comparative Guide to Hsp90 Inhibition Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for numerous oncoproteins, represents a promising therapeutic strategy in oncology. VER-50589 is a potent, synthetic small-molecule inhibitor of Hsp90 that, like other compounds in its class, induces a compensatory upregulation of Heat Shock Protein 70 (Hsp70). This phenomenon has positioned Hsp70 as a key pharmacodynamic biomarker for assessing the biological activity of Hsp90 inhibitors in preclinical and clinical settings. This guide provides a comparative overview of this compound and other notable Hsp90 inhibitors, with a focus on their potency and the induction of Hsp70 as a measurable biomarker of target engagement.
Comparative Analysis of Hsp90 Inhibitors
The following tables summarize the in vitro potency of this compound against Hsp90 in comparison to other well-characterized Hsp90 inhibitors. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce Hsp90 activity by 50%.
| Inhibitor | Hsp90 IC50 (nM) | Notes |
| This compound | 21 | Potent, synthetic inhibitor.[1][2] |
| 17-AAG (Tanespimycin) | 5 | Geldanamycin analog, first-generation inhibitor.[3][4] |
| NVP-AUY922 (Luminespib) | 13 (HSP90α), 21 (HSP90β) | Potent, next-generation inhibitor.[5][6][7] |
| Ganetespib (STA-9090) | 4 | Potent, next-generation inhibitor.[8] |
Hsp70 Induction as a Biomarker
The inhibition of Hsp90 disrupts the chaperone's function, leading to the misfolding and degradation of its client proteins. This cellular stress triggers the activation of Heat Shock Factor 1 (HSF1), which in turn upregulates the expression of Hsp70. The induction of Hsp70 is a reliable indicator of Hsp90 inhibition and can be quantified to assess the efficacy of Hsp90 inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway leading to Hsp70 induction upon Hsp90 inhibition and a typical experimental workflow for quantifying this biomarker.
Caption: Hsp90 inhibition by this compound leads to HSF1 activation and Hsp70 expression.
Caption: Experimental workflow for quantifying Hsp70 induction as a biomarker.
Experimental Protocols
Accurate quantification of Hsp70 induction is crucial for evaluating the efficacy of Hsp90 inhibitors. Below are generalized protocols for Western blotting and ELISA, two common methods for this purpose.
Western Blotting for Hsp70 Detection
-
Cell Lysis:
-
Treat cancer cells with the desired concentrations of this compound or other Hsp90 inhibitors for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Hsp70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the Hsp70 protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
ELISA for Hsp70 Quantification
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for human Hsp70 and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a recombinant human Hsp70 standard.
-
Add the prepared standards and cell lysate samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotin-conjugated detection antibody specific for Hsp70 to each well. Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate and add a TMB substrate solution to each well.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Hsp70 in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The induction of Hsp70 is a robust and quantifiable biomarker for the activity of Hsp90 inhibitors. This compound is a potent inhibitor of Hsp90, and its efficacy can be monitored by measuring the upregulation of Hsp70. The comparative data and standardized protocols provided in this guide are intended to assist researchers in the objective evaluation of this compound and other Hsp90 inhibitors in their drug development pipelines. The use of Hsp70 as a biomarker will continue to be instrumental in the clinical translation of this important class of anti-cancer agents.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
Validating VER-50589 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VER-50589, a potent Heat Shock Protein 90 (Hsp90) inhibitor, with alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying molecular interactions and experimental workflows. Our objective is to offer a thorough resource for validating the target engagement of this compound in a cellular context.
Comparative Analysis of Hsp90 Inhibitors
This compound is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
This section compares the in vitro and cellular activity of this compound with its structural analog, VER-49009, and the well-characterized ansamycin antibiotic Hsp90 inhibitor, 17-AAG.
| Parameter | This compound | VER-49009 | 17-AAG | Reference |
| Binding Affinity (Kd, nM) | 4.5 | 78.0 | ~50 | |
| Hsp90 ATPase Inhibition (IC50, nM) | 21 (HSP90β) | 47 (HSP90β) | ~20-100 | [3] |
| Mean Cellular Antiproliferative Activity (GI50, nM) | 78 | 685 | Varies by cell line (e.g., 50-500 in glioma cells) |
Hsp90 Signaling Pathway and this compound's Mechanism of Action
Hsp90 is a central node in a complex network of signaling pathways. Its client proteins include a wide range of kinases, transcription factors, and other proteins that are often implicated in cancer. By inhibiting Hsp90, this compound disrupts these pathways, leading to anti-tumor effects.
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is a critical step in drug development. The following are detailed protocols for key assays to confirm this compound's engagement with Hsp90.
Western Blot Analysis of Hsp90 Client Protein Degradation
This assay is a hallmark for confirming the cellular activity of Hsp90 inhibitors. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, SKMEL-28) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) and a positive control (e.g., 17-AAG) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., C-RAF, Akt, HER2, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometric analysis of the bands can be performed to quantify the reduction in client protein levels relative to the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly assessing target engagement in intact cells. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Hsp90 at each temperature by Western blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Fluorescence Polarization (FP) Assay for Binding Affinity
This in vitro assay provides a quantitative measure of the binding affinity (Kd) of an inhibitor to Hsp90. It is based on the principle that a small fluorescently labeled ligand tumbles rapidly in solution (low polarization), but when bound to a larger protein, its tumbling is slowed, resulting in higher polarization.
Protocol:
-
Reagents:
-
Purified recombinant human Hsp90β.
-
A fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of geldanamycin or a resorcinol-based inhibitor).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT).
-
-
Assay Setup: In a black 96- or 384-well plate, add a fixed concentration of Hsp90 and the fluorescent probe.
-
Competition: Add serial dilutions of this compound or other competitor compounds. Include wells with no competitor (maximum polarization) and wells with no Hsp90 (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation.
References
VER-50589 Demonstrates Efficacy Against Hsp90 Inhibitor-Resistant Cancer Cells
VER-50589, a potent inhibitor of Heat shock protein 90 (Hsp90), has shown promise in overcoming resistance mechanisms that render other Hsp90 inhibitors ineffective. Experimental data indicates that this compound's efficacy is not significantly impacted by common resistance pathways that affect first-generation Hsp90 inhibitors, such as those dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein (P-gp) expression.
Resistance to Hsp90 inhibitors is a significant challenge in cancer therapy. One of the primary mechanisms of resistance to the ansamycin class of Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG), involves the enzymatic activity of NQO1. Low NQO1 activity in cancer cells can lead to acquired resistance to 17-AAG. However, studies have shown that this resistance mechanism does not affect the activity of this compound. In glioblastoma cells that have developed resistance to 17-AAG due to low NQO1 activity, this compound can still effectively inhibit Hsp90. This suggests that this compound operates through a mechanism that is independent of NQO1 bioactivation.
Furthermore, the cellular activity of this compound has been demonstrated to be independent of the expression of P-glycoprotein, a well-known efflux pump that contributes to multidrug resistance by actively transporting various drugs, including some Hsp90 inhibitors, out of cancer cells. This characteristic allows this compound to maintain its potency in cancer cells that overexpress P-gp.
While direct quantitative comparisons of this compound in a broad panel of Hsp90 inhibitor-resistant cell lines are not extensively available in the public domain, the existing data strongly supports its potential to circumvent key resistance mechanisms. For instance, in a doxorubicin-resistant ovarian cancer cell line (CH1doxR), this compound displayed a similar half-maximal growth inhibitory concentration (GI50) to the parental, sensitive cell line (CH1), indicating its ability to overcome resistance mediated by mechanisms affecting other classes of chemotherapeutic agents.
Comparative Efficacy Data
The following table summarizes the inhibitory concentrations of this compound against Hsp90 and its anti-proliferative effect in various cancer cell lines.
| Parameter | Molecule | Value | Cell Line/System |
| IC50 (Hsp90β) | This compound | 21 nM | Recombinant Human Hsp90β |
| Kd | This compound | 4.5 nM | Recombinant Human Hsp90β |
| Mean GI50 | This compound | 78 ± 15 nM | Human Cancer Cell Line Panel |
| GI50 | This compound | 32.7 ± 0.2 nM | CH1 (Ovarian Cancer) |
Hsp90 Signaling and Inhibition
Heat shock protein 90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. Hsp90 inhibitors, like this compound, bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone function and leading to the degradation of its client proteins.
Safety Operating Guide
Proper Disposal of VER-50589: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of VER-50589, a potent Hsp90 inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Disposal Plan
This compound, like all chemical compounds used in research, must be handled and disposed of with care. While specific institutional guidelines may vary, the following procedures are based on standard best practices for chemical waste management.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
A lab coat: To protect clothing and skin.
Disposal of Unused this compound
Unused or unwanted this compound, whether in solid form or in solution, should be treated as chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Original Container: Whenever possible, leave the chemical in its original container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name (this compound) and any other required information.
-
Approved Waste Disposal Plant: All chemical waste, including this compound, must be disposed of through an approved waste disposal plant. Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Wipes
-
Empty vials or containers
These items should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by an approved waste management service.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is crucial for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Weight | 388.80 g/mol | |
| IC₅₀ for Hsp90 | 21 nM | [1] |
| Mean GI₅₀ (Human Cancer Cell Line Panel) | 78 nM | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell growth, survival, and signaling. Its inhibitory action leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
A typical experimental workflow to investigate the effects of this compound on a cancer cell line might involve the following steps:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound (solubilized in a suitable solvent like DMSO) for a specified duration.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of this compound on cell proliferation and to calculate the GI₅₀ value.
-
Western Blot Analysis: Conduct Western blot analysis to assess the levels of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) to confirm the mechanism of action.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells to identify any cell cycle arrest.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
Essential Safety and Logistics for Handling VER-50589
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of VER-50589.
This document provides crucial safety protocols and logistical information for the handling of this compound, a potent Hsp90 inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities. This information is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which should always be consulted as the primary source of safety information.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research use only, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | Fume hood or appropriate respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Storage
This compound is a crystalline solid and should be handled with care to avoid generating dust. Solutions of this compound are also to be handled with caution.
Preparation of Stock Solutions
For detailed experimental protocols, always refer to the specific literature for your application. A general procedure for preparing a stock solution is as follows:
-
Ensure Proper Ventilation : All steps must be performed in a certified chemical fume hood.
-
Weighing the Compound : Carefully weigh the required amount of this compound solid in a tared, sealed container to minimize dust generation.
-
Solubilization : this compound is soluble in organic solvents such as DMSO and ethanol. It is insoluble in water. Add the appropriate solvent to the solid and mix gently until fully dissolved.
-
Storage of Stock Solutions : Store stock solutions at -20°C for up to one year or at -80°C for up to two years to maintain stability. Avoid repeated freeze-thaw cycles.
Storage of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO/Ethanol | -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Procedure:
-
Solid Waste : Collect all contaminated solid waste, including empty vials, weighing paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Decontamination : Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must also be disposed of as hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel and your laboratory supervisor.
-
Assess the Spill : Determine the nature and extent of the spill. For large or highly dispersed spills, or if you are uncertain about how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill (if safe to do so) : For small, manageable spills of a known compound, and only if you are trained and equipped to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Cleanup :
-
Solid Spills : Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills : Use absorbent pads or other materials from a chemical spill kit to absorb the liquid. Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident : Report the spill to your supervisor and EHS department, even if it is a minor incident.
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the operational and disposal workflows.
Caption: A stepwise workflow for the safe preparation of this compound stock solutions.
Caption: A logical flow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
